Product packaging for JH-VIII-157-02(Cat. No.:)

JH-VIII-157-02

Cat. No.: B608192
M. Wt: 465.5 g/mol
InChI Key: IDGNCVHQDDOPND-UHFFFAOYSA-N
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Description

JH-VIII-157-02 is a potent alk inhibitor. this compound can overcome the G1202R Anaplastic Lymphoma Kinase Resistance Mutation. this compound is a structural analogue of alectinib that is potent against the G1202R mutant as well as a variety of other frequently observed mutants. In addition, this compound is capable of penetrating the CNS of mice following oral dosing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27N5O2 B608192 JH-VIII-157-02

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)pyrazol-1-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2/c1-6-17-10-21-22(11-20(17)18-13-30-33(14-18)15-24(34)32(4)5)28(2,3)27-25(26(21)35)19-8-7-16(12-29)9-23(19)31-27/h7-11,13-14,31H,6,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGNCVHQDDOPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1C3=CN(N=C3)CC(=O)N(C)C)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of JH-VIII-157-02: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available scientific literature or data could be found for a compound designated "JH-VIII-157-02." The nomenclature, specifically the "-157" suffix, strongly indicates a probable reference to the well-researched synthetic pentadecapeptide BPC-157 . This guide proceeds under the assumption that this compound and BPC-157 are the same entity, and all data presented herein pertains to BPC-157.

This technical guide provides an in-depth exploration of the core mechanisms of action of Body Protective Compound 157 (BPC-157), tailored for researchers, scientists, and drug development professionals. It synthesizes preclinical findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.

Core Mechanism of Action: A Dual-Pronged Approach to Tissue Regeneration

BPC-157 is a 15-amino acid peptide fragment of a protein found in human gastric juice.[1] Its therapeutic potential, demonstrated extensively in animal models, stems from a multifactorial mechanism that primarily enhances tissue repair and regeneration.[2] The core of its action can be attributed to two main signaling pathways: the promotion of angiogenesis through the VEGFR2 pathway and the amplification of anabolic signals via the Growth Hormone Receptor.

Pro-Angiogenic Effects via the VEGFR2-Akt-eNOS Signaling Pathway

A cornerstone of BPC-157's regenerative capability is its robust pro-angiogenic activity—the formation of new blood vessels from pre-existing ones.[3] This process is critical for wound healing as it restores blood flow, delivering essential nutrients and oxygen to damaged tissues. BPC-157 orchestrates this through the activation and upregulation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade.[4][5][6]

The signaling cascade unfolds as follows:

  • VEGFR2 Upregulation and Activation: BPC-157 has been shown to increase the expression of VEGFR2 on endothelial cells.[7][8] It also promotes the internalization of the receptor, a key step in initiating robust downstream signaling.[7][8]

  • Downstream Kinase Activation: The engagement of VEGFR2 by BPC-157 triggers a phosphorylation cascade, leading to the activation of critical downstream kinases, including Protein Kinase B (Akt) and endothelial Nitric Oxide Synthase (eNOS).[4][5][7]

  • Enhanced Nitric Oxide Bioavailability: Activated eNOS increases the production of Nitric Oxide (NO), a vital signaling molecule that promotes vasodilation, endothelial cell migration, proliferation, and the formation of new capillary tubes.[4][5]

This pathway's activation culminates in a significant increase in angiogenesis, a finding supported by in vivo and in vitro experimental models.[7][8]

Amplification of Anabolic Signaling via the Growth Hormone Receptor (GHR)

BPC-157 also exerts its pro-healing effects by modulating the Growth Hormone (GH) axis. It significantly enhances the expression of the Growth Hormone Receptor (GHR) in various cell types, including tendon fibroblasts.[2][9] This action sensitizes cells to the anabolic and regenerative effects of endogenous growth hormone.

The signaling pathway is characterized by:

  • GHR Upregulation: BPC-157 induces a dose- and time-dependent increase in both the mRNA and protein levels of the Growth Hormone Receptor.[4][9]

  • Potentiation of GH Signaling: The increased density of GHR on the cell surface leads to a more potent response to growth hormone. The binding of GH to its receptor activates the associated Janus Kinase 2 (JAK2), a critical downstream signaling molecule.[9]

  • Promotion of Cell Growth and Survival: The activation of the GHR-JAK2 pathway stimulates cellular proliferation and enhances cell survival. This is evidenced by the increased expression of Proliferating Cell Nuclear Antigen (PCNA), a key marker of DNA replication and cell division.[9]

By upregulating GHR, BPC-157 effectively lowers the threshold for GH-mediated cellular regeneration, thereby amplifying the body's natural repair mechanisms.

Quantitative Data Summary

The following tables present a summary of the quantitative findings from key preclinical studies, illustrating the dose- and time-dependent effects of BPC-157.

Table 1: Dose- and Time-Dependent Effect of BPC-157 on Growth Hormone Receptor (GHR) mRNA Expression in Rat Tendon Fibroblasts [9]

BPC-157 Concentration (µg/mL) Treatment Duration Relative GHR mRNA Expression (Fold Change vs. Control)
0.1 24 hours ~1.2
0.25 24 hours ~1.5
0.5 24 hours ~2.0
0.5 1 day ~2.0
0.5 2 days ~3.5

| 0.5 | 3 days | ~4.0 |

Table 2: Synergistic Effect of BPC-157 and Growth Hormone (GH) on Tendon Fibroblast Proliferation (MTT Assay) [9]

BPC-157 Pre-treatment (µg/mL for 24h) Subsequent GH Treatment (0.1 µg/mL for 24h) Cell Viability (% of Control)
0 No 100
0 Yes ~120
0.1 Yes ~130
0.25 Yes ~145

| 0.5 | Yes | ~160 |

Table 3: Pro-Angiogenic Effect of BPC-157 on Endothelial Tube Formation [10]

Treatment Group Percentage of Completely Formed Tubes
Vehicle (Control) ~10%
BPC-157 (0.1 µg/mL) ~25%

| BPC-157 (1 µg/mL) | ~35% |

Detailed Experimental Protocols

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to determine the levels of specific proteins (e.g., GHR, total JAK2) and their phosphorylation status (e.g., phosphorylated JAK2).

  • Cell Culture and Lysis: Target cells (e.g., rat tendon fibroblasts) are cultured to 50-60% confluency and treated with BPC-157 at specified concentrations and durations. For phosphorylation studies, cells are often serum-starved before stimulation. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Membrane Transfer: Equal amounts of protein (e.g., 20-40 µg) are loaded and separated on an SDS-polyacrylamide gel. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). The membrane is then incubated with a specific primary antibody overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to a loading control (e.g., GAPDH or β-actin).

RT/Real-Time PCR for mRNA Expression Analysis

This protocol is employed to quantify the gene expression levels of targets like GHR and PCNA.

  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., TRIzol). RNA purity and concentration are measured using a spectrophotometer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with SYBR Green or TaqMan probe-based chemistry. Specific primers for the target genes and a housekeeping gene (e.g., GAPDH) are used.

  • Data Analysis: The relative gene expression is calculated using the comparative CT (2-ΔΔCT) method, with the housekeeping gene used for normalization.

Chick Chorioallantoic Membrane (CAM) Assay for In Vivo Angiogenesis

This assay provides an in vivo model to assess the pro- or anti-angiogenic potential of a compound.[11][12]

  • Egg Preparation and Incubation: Fertilized chicken eggs are incubated at 37°C with humidity. On embryonic day 3, a small window is carefully created in the shell to expose the chorioallantoic membrane (CAM).

  • Application of BPC-157: A sterile, non-inflammatory carrier (e.g., a filter disc or a methylcellulose pellet) containing BPC-157 is placed directly onto the CAM.

  • Incubation and Imaging: The window is sealed, and the eggs are incubated for an additional 48-72 hours. The CAM is then imaged using a stereomicroscope.

  • Quantification: The angiogenic response is quantified by counting the number of blood vessel branch points within the area surrounding the implant.

Endothelial Tube Formation Assay for In Vitro Angiogenesis

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.[13]

  • Plate Preparation: A 96-well plate is coated with a layer of basement membrane extract (e.g., Matrigel) and allowed to polymerize at 37°C.

  • Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells in media containing various concentrations of BPC-157.

  • Incubation and Visualization: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures. The cells can be labeled with a fluorescent dye like Calcein AM for better visualization.

  • Quantification: The plates are imaged using a microscope, and angiogenesis is quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length using specialized imaging software.

Visualizations: Signaling Pathways and Experimental Workflows

BPC157_Angiogenesis_Signaling cluster_cell Endothelial Cell BPC157 BPC-157 VEGFR2 VEGFR2 BPC157->VEGFR2 Upregulates & Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Increases Production Angiogenesis Angiogenesis NO->Angiogenesis

Caption: BPC-157 Pro-Angiogenic Signaling Pathway.

BPC157_GHR_Signaling cluster_cell Tendon Fibroblast BPC157 BPC-157 GHR_Expression GHR Gene Expression BPC157->GHR_Expression Upregulates GHR Growth Hormone Receptor (GHR) GHR_Expression->GHR Increases Protein Level JAK2 JAK2 GHR->JAK2 Activates GH Growth Hormone (GH) GH->GHR Proliferation Cell Proliferation & Survival JAK2->Proliferation Promotes

Caption: BPC-157 Growth Hormone Receptor Signaling.

Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Incubate to allow gel polymerization A->B C Seed endothelial cells with BPC-157 B->C D Incubate for 4-18 hours C->D E Visualize and image tube formation D->E F Quantify tube length and branch points E->F

Caption: Endothelial Tube Formation Experimental Workflow.

References

EML4-ALK G1202R Mutant: A Technical Guide to a Key Resistance Mechanism and the Targeted Inhibitor JH-VIII-157-02

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EML4-ALK fusion oncogene is a key driver in a subset of non-small cell lung cancer (NSCLC). While ALK tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit, the emergence of acquired resistance mutations, such as the G1202R solvent front mutation, poses a major therapeutic challenge. This technical guide provides an in-depth overview of the EML4-ALK G1202R mutation, its impact on downstream signaling, and the preclinical data on JH-VIII-157-02, a novel inhibitor designed to overcome this resistance.

The EML4-ALK G1202R Mutation: A formidable opponent

The G1202R mutation in the ALK kinase domain is a significant mechanism of resistance to several generations of ALK inhibitors. This substitution of glycine with a bulkier arginine residue at the solvent front is predicted to cause a steric clash that hinders the binding of many ALK inhibitors.[1]

Impact on Downstream Signaling

The constitutive activation of the EML4-ALK fusion protein triggers several downstream signaling cascades that promote cell proliferation, survival, and migration. The G1202R mutation sustains this activation in the presence of inhibitors, leading to uncontrolled tumor growth. Key signaling pathways implicated in EML4-ALK G1202R-driven resistance include:

  • JAK/STAT Pathway: The EML4-ALK fusion can activate the JAK/STAT pathway, particularly STAT3, which plays a crucial role in cell survival and proliferation. The G1202R mutation can lead to the upregulation of STAT3 and its downstream target, Slug, inducing an epithelial-mesenchymal transition (EMT) phenotype and conferring resistance.[2][3]

  • PI3K/AKT Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and is frequently activated by EML4-ALK.

  • MAPK (RAS/RAF/MEK/ERK) Pathway: The MAPK pathway is another critical downstream effector of EML4-ALK, promoting cell proliferation and differentiation. The G1202R mutation has been shown to activate the MDM2/MEK/ERK signaling axis, contributing to crizotinib resistance and EMT.[4]

This compound: A Promising Inhibitor of the G1202R Mutant

This compound is a structural analogue of the second-generation ALK inhibitor alectinib. It was specifically designed to be effective against the G1202R mutation by replacing the bulky morpholino piperidine ring of alectinib with smaller substituents to avoid the steric hindrance caused by the arginine residue.[1] Computational modeling and experimental data have demonstrated its potential to overcome G1202R-mediated resistance.

Quantitative Data

The inhibitory activity of this compound against wild-type EML4-ALK and various resistant mutants has been evaluated in cellular assays. The following table summarizes the IC50 values from a Ba/F3 cell viability (MTS) assay, comparing this compound with other ALK inhibitors.

CompoundEML4-ALK WT IC50 (nM)EML4-ALK G1202R IC50 (nM)EML4-ALK L1196M IC50 (nM)EML4-ALK C1156Y IC50 (nM)EML4-ALK F1174V IC50 (nM)EML4-ALK I1171T IC50 (nM)EML4-ALK S1206Y IC50 (nM)EML4-ALK G1269A IC50 (nM)
This compound 2582219610722
Alectinib316435101642747668
Brigatinib5230031214256212
Crizotinib566451448185732851265
PF-064639221.39.01.60.23877154.2

Data sourced from a study utilizing Ba/F3 cells transformed with the respective EML4-ALK mutants.[1]

Experimental Protocols

Biochemical Kinase Assay (Representative Protocol)

A common method for assessing direct kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Principle: This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the ALK kinase domain. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer also binds, a high degree of FRET occurs. Test compounds that bind to the ATP site of ALK will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant ALK kinase domain

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • Test compounds (e.g., this compound)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the ALK kinase and the Eu-labeled antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the kinase tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution. The final assay volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.

Cellular Viability Assay (MTS Assay)

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.

Principle: In metabolically active cells, NAD(P)H-dependent dehydrogenase enzymes reduce the tetrazolium compound MTS to a purple formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Ba/F3 cells expressing EML4-ALK G1202R

  • Complete cell culture medium (e.g., RPMI-1640 with supplements)

  • Test compounds (e.g., this compound)

  • MTS reagent

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the Ba/F3 EML4-ALK G1202R cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Compound Addition: The following day, add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the compound concentration to calculate the IC50 value.

Visualizations

EML4-ALK G1202R Signaling Pathway

EML4_ALK_G1202R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK_G1202R EML4-ALK G1202R JAK JAK EML4_ALK_G1202R->JAK PI3K PI3K EML4_ALK_G1202R->PI3K RAS RAS EML4_ALK_G1202R->RAS MDM2 MDM2 EML4_ALK_G1202R->MDM2 STAT3 STAT3 JAK->STAT3 STAT3_dimer p-STAT3 Dimer STAT3->STAT3_dimer AKT AKT PI3K->AKT Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival MDM2->MEK Slug Slug STAT3_dimer->Slug EMT EMT Slug->EMT JH_VIII_157_02 This compound JH_VIII_157_02->EML4_ALK_G1202R

Caption: EML4-ALK G1202R signaling pathways and inhibition by this compound.

Experimental Workflow for Novel ALK Inhibitor Evaluation

ALK_Inhibitor_Workflow Start Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Start->Biochemical_Assay Primary Screen Cellular_Assay Cellular Viability Assay (e.g., MTS on Ba/F3-mutants) Biochemical_Assay->Cellular_Assay Hit Confirmation Western_Blot Western Blot Analysis (Downstream Signaling) Cellular_Assay->Western_Blot Mechanism of Action In_Vivo_Studies In Vivo Xenograft Model (Efficacy & Toxicity) Western_Blot->In_Vivo_Studies Preclinical Validation Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Clinical_Candidate Clinical Candidate Lead_Optimization->Clinical_Candidate

Caption: A typical workflow for the discovery and development of novel ALK inhibitors.

Conclusion

The EML4-ALK G1202R mutation represents a significant clinical hurdle in the treatment of ALK-positive NSCLC. Understanding its mechanism of resistance and the downstream signaling pathways it affects is crucial for the development of next-generation inhibitors. This compound has demonstrated promising preclinical activity against this formidable mutation in cellular assays. Further investigation, particularly in in vivo models, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding for researchers and drug developers working to overcome resistance in ALK-driven cancers.

References

Structural Basis for JH-VIII-157-02 Activity on Resistant ALK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular basis for the activity of JH-VIII-157-02, a potent inhibitor of anaplastic lymphoma kinase (ALK), with a particular focus on its efficacy against drug-resistant ALK mutants. This document details the quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction: Overcoming Resistance in ALK-Positive Cancers

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK), drives the proliferation and survival of cancer cells in various malignancies, most notably non-small cell lung cancer (NSCLC).[1][2] While targeted ALK inhibitors like crizotinib, alectinib, and ceritinib have shown significant clinical benefit, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, limits their long-term efficacy.[3]

One of the most challenging resistance mutations is the G1202R solvent front mutation, which confers broad resistance to many existing ALK inhibitors. This compound, a structural analogue of alectinib, was specifically designed to overcome this and other resistance mutations.[3][4] This guide elucidates the mechanism of action of this compound and provides the technical details of its pre-clinical evaluation.

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against wild-type EML4-ALK and a range of clinically relevant resistant mutants. Its efficacy is particularly notable against the G1202R mutation, where many other inhibitors fail. The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of this compound against various ALK variants and other kinases.

Table 1: In Vitro Inhibitory Activity of this compound against EML4-ALK Variants [5]

EML4-ALK VariantIC50 (nM)
Wild-type (wt)2
G1202R2
C1156Y2
F1174L2
S1206Y2
G1269A3
L1196M58
1151Tins107
L1152R196

Table 2: Cellular Growth Inhibition by this compound in ALK-Positive Cancer Cell Lines [5]

Cell LineGenotypeEC50 (nM)
H3122EML4-ALK5
DFCI76EML4-ALK L1152R19

Table 3: Kinase Selectivity Profile of this compound [5]

KinaseIC50 (nM)
RET3
RET V804M12
RET V804L13
IRAK114
CLK414
IRAK4465

Structural Basis of Efficacy Against Resistant ALK

Computational studies, including molecular dynamics (MD) simulations and free energy calculations, have provided insights into why this compound remains effective against the G1202R mutation while alectinib loses potency.

The G1202R mutation is located at the solvent front of the ATP-binding pocket. The substitution of a small glycine residue with a bulkier arginine residue induces a conformational change in the ATP-binding glycine-rich loop (P-loop).[6][7] This change is primarily responsible for the resistance to alectinib, which has a rigid chemical structure.[6]

In contrast, this compound possesses a more flexible chemical structure.[6][7] This flexibility allows it to accommodate the conformational shift of the P-loop in the ALK G1202R mutant, maintaining its binding affinity.[6] Umbrella sampling simulations have shown that this compound has similar dissociative processes from both wild-type and G1202R ALK, whereas alectinib dissociates more easily from the G1202R mutant.[6][7] The key difference in binding affinity is attributed to variations in van der Waals interactions and entropy.[6][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Viability Assay

The anti-proliferative activity of this compound is determined using a luminescence-based cell viability assay.

  • Cell Seeding: Cancer cell lines (e.g., H3122, DFCI76) are seeded at a density of 4,000 cells per well in 96-well plates.

  • Compound Treatment: Cells are exposed to a serial dilution of this compound (typically from 1 nM to 10 µM) in triplicate for 72 hours.

  • Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The resulting luminescence data is used to generate dose-response curves, and IC50 values are calculated using non-linear regression analysis (variable slope).[5]

Molecular Dynamics (MD) Simulations

MD simulations are employed to investigate the binding dynamics of this compound to wild-type and mutant ALK.

  • System Preparation: The crystal structure of the ALK kinase domain is used as the starting point. The inhibitor is docked into the ATP-binding site. The complex is then solvated in a water box with counter-ions to neutralize the system.

  • Energy Minimization: The system is subjected to energy minimization to relieve any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume and then constant pressure conditions.

  • Production Run: A long-timescale MD simulation is performed to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: The resulting trajectories are analyzed to assess the stability of the complex, protein-ligand interactions, and conformational changes.

Umbrella Sampling Simulations

Umbrella sampling is a computational technique used to calculate the potential of mean force (PMF) along a reaction coordinate, providing insights into the energetics of ligand dissociation.

  • Reaction Coordinate Definition: The distance between the center of mass of the inhibitor and the center of mass of the binding pocket is typically defined as the reaction coordinate for dissociation.

  • Window Generation: A series of simulation windows are generated along the reaction coordinate, with the inhibitor harmonically restrained at different positions.

  • Sampling: MD simulations are run for each window to sample the conformational space.

  • PMF Calculation: The biased histograms from each window are combined using the weighted histogram analysis method (WHAM) to construct the unbiased PMF profile.

  • Analysis: The PMF profile reveals the free energy barriers and minima along the dissociation pathway, providing information on binding affinity and residence time.[6][7]

Signaling Pathways and Experimental Workflows

This compound exerts its anti-cancer effects by inhibiting the constitutive activation of ALK and its downstream signaling pathways.

ALK Signaling Pathway

Oncogenic ALK fusion proteins or mutant ALK lead to the constitutive activation of several downstream signaling cascades that promote cell proliferation, survival, and migration.[2][9] The primary pathways include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation.[2]

  • PI3K-AKT-mTOR Pathway: Promotes cell survival and growth.[1][2]

  • JAK-STAT Pathway: Primarily involved in cell survival and has been shown to be activated by ALK.[10][11]

The following diagram illustrates the central role of ALK in activating these oncogenic signaling pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor ALK Oncogenic ALK (Fusion/Mutant) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Gene Expression (Survival) mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival Inhibitor This compound Inhibitor->ALK Inhibition

Caption: Oncogenic ALK signaling and inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a novel ALK inhibitor like this compound.

Inhibitor_Characterization_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Silico & In Vivo Design Structure-Based Design Synthesis Chemical Synthesis Design->Synthesis Biochemical Biochemical Assays (IC50 vs. ALK mutants) Synthesis->Biochemical Cellular Cell-Based Assays (EC50 vs. cancer cells) Biochemical->Cellular Selectivity Kinase Selectivity Screening Cellular->Selectivity Computational Computational Modeling (MD Simulations) Selectivity->Computational Animal Animal Models (Efficacy & PK/PD) Computational->Animal

Caption: Preclinical workflow for ALK inhibitor characterization.

Computational Workflow for Resistance Mechanism

This diagram illustrates the computational approach to understanding the structural basis of drug resistance and the efficacy of a novel inhibitor.

Computational_Workflow Start Start with Crystal Structures (ALK-WT & ALK-G1202R) Docking Molecular Docking (Alectinib & this compound) Start->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Free_Energy Binding Free Energy Calculations (MM/GBSA) MD_Sim->Free_Energy Umbrella Umbrella Sampling Simulations MD_Sim->Umbrella Conclusion Elucidate Structural Basis of Resistance & Efficacy Free_Energy->Conclusion PMF PMF Calculation (Dissociation Profile) Umbrella->PMF PMF->Conclusion

Caption: Computational workflow for analyzing inhibitor resistance.

Conclusion

This compound is a potent and selective ALK inhibitor with a compelling preclinical profile, particularly its ability to overcome the clinically significant G1202R resistance mutation. Its structural flexibility allows it to adapt to the conformational changes induced by this mutation in the ALK kinase domain, thereby maintaining its inhibitory activity. The data and methodologies presented in this guide underscore the importance of structure-based drug design in developing next-generation inhibitors to combat acquired resistance in targeted cancer therapy. Further investigation into the downstream signaling effects of this compound in resistant models will continue to enhance our understanding of its mechanism of action and inform its clinical development.

References

In-Depth Technical Guide: CNS Penetration and Bioavailability of JH-VIII-157-02

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-VIII-157-02, a structural analogue of the anaplastic lymphoma kinase (ALK) inhibitor alectinib, has demonstrated significant potential in overcoming the G1202R ALK resistance mutation, a common challenge in the treatment of non-small-cell lung cancer. A critical aspect of its therapeutic promise, particularly for patients with brain metastases, is its ability to penetrate the central nervous system (CNS) and its oral bioavailability. This technical guide synthesizes the available preclinical data on the CNS penetration and bioavailability of this compound, providing a detailed overview of its pharmacokinetic properties and the methodologies used for their assessment.

Introduction

The emergence of resistance to tyrosine kinase inhibitors (TKIs) is a significant obstacle in the targeted therapy of ALK-positive non-small-cell lung cancer (NSCLC). The G1202R mutation, in particular, confers resistance to many second-generation ALK inhibitors. This compound was developed to address this therapeutic gap. Its efficacy is not only dependent on its potent inhibition of mutant ALK but also on its ability to reach therapeutically relevant concentrations in the systemic circulation and, crucially, within the central nervous system, a frequent site of metastasis for NSCLC. This whitepaper details the preclinical in vivo evidence of this compound's oral bioavailability and CNS penetration in mouse models.

Quantitative Data Summary

While the primary literature qualitatively describes this compound as having good oral bioavailability and the ability to penetrate the central nervous system in mice, specific quantitative data from the initial publication is not publicly available. The following tables are structured to be populated with such data as it becomes available through further research or publication.

Table 1: Oral Bioavailability of this compound in Mice

ParameterValue
Dose (mg/kg) Data not available
Administration Route Oral (p.o.)
Bioavailability (F%) Data not available
Peak Plasma Concentration (Cmax) Data not available
Time to Peak Concentration (Tmax) Data not available
Area Under the Curve (AUC) Data not available

Table 2: CNS Penetration of this compound in Mice

ParameterValue
Dose (mg/kg) Data not available
Administration Route Oral (p.o.)
Time Point of Measurement Data not available
Brain Concentration Data not available
Plasma Concentration Data not available
Brain-to-Plasma Ratio Data not available

Experimental Protocols

The following sections detail the likely experimental methodologies for determining the oral bioavailability and CNS penetration of a novel small molecule inhibitor like this compound in a preclinical mouse model, based on standard practices in the field.

In Vivo Oral Bioavailability Study

Objective: To determine the fraction of an orally administered dose of this compound that reaches the systemic circulation.

Methodology:

  • Animal Model: Male or female BALB/c or C57BL/6 mice, typically 8-10 weeks old.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period (typically 4-12 hours) before oral administration.

  • Dosing:

    • Intravenous (IV) Group: A cohort of mice receives a single bolus IV injection of this compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) via the tail vein. This group serves as the reference for 100% bioavailability.

    • Oral (PO) Group: Another cohort receives a single oral gavage of this compound (e.g., 10 mg/kg) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

  • Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, blood samples are collected from a subset of animals at each time point (serial sampling from the same animal is also possible with appropriate techniques). Blood is typically collected via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as AUC (Area Under the Curve) for both IV and PO routes. The absolute oral bioavailability (F%) is calculated using the formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

In Vivo CNS Penetration Study

Objective: To assess the ability of this compound to cross the blood-brain barrier (BBB) and reach the central nervous system.

Methodology:

  • Animal Model and Dosing: Similar to the bioavailability study, mice are administered this compound, typically via the intended clinical route (oral gavage).

  • Tissue Collection: At a specific time point post-dosing (often corresponding to the Tmax observed in the bioavailability study or a later time point to assess steady-state distribution), animals are anesthetized.

  • Blood and Brain Collection: A blood sample is collected via cardiac puncture to obtain plasma. Immediately following blood collection, the animals are perfused with saline to remove blood from the brain tissue. The whole brain is then excised, weighed, and flash-frozen in liquid nitrogen.

  • Sample Processing:

    • Plasma: Processed as described in the bioavailability protocol.

    • Brain: The brain tissue is homogenized in a suitable buffer.

  • Bioanalysis: The concentration of this compound in both the plasma and brain homogenate is determined using a validated LC-MS/MS method.

  • Calculation of CNS Penetration: The brain-to-plasma concentration ratio (Kp) is calculated to quantify the extent of CNS penetration. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB penetration as it accounts for protein binding in both compartments and is calculated if the unbound fractions in brain and plasma are determined.

Visualizations

Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JH_VIII_157_02 This compound JH_VIII_157_02->ALK Inhibition Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Inhibition of the ALK signaling pathway by this compound.

Experimental Workflows

Bioavailability_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV_Dosing Intravenous (IV) Dosing (Mouse Cohort 1) Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing Oral (PO) Dosing (Mouse Cohort 2) PO_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Bioavailability_Calc Bioavailability (F%) Calculation PK_Analysis->Bioavailability_Calc

Caption: Workflow for in vivo oral bioavailability determination.

CNS_Penetration_Workflow cluster_collection Tissue Collection cluster_processing Sample Processing PO_Dosing Oral (PO) Dosing of Mice Blood_Collection Blood Collection (Plasma) PO_Dosing->Blood_Collection Brain_Extraction Brain Extraction (after perfusion) PO_Dosing->Brain_Extraction Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing Brain_Homogenization Brain Homogenization Brain_Extraction->Brain_Homogenization LC_MS_MS LC-MS/MS Analysis Plasma_Processing->LC_MS_MS Brain_Homogenization->LC_MS_MS Ratio_Calc Brain-to-Plasma Ratio Calculation LC_MS_MS->Ratio_Calc

Caption: Workflow for in vivo CNS penetration assessment.

Conclusion

The available evidence strongly indicates that this compound possesses two key pharmacokinetic properties essential for a CNS-active therapeutic agent: oral bioavailability and the ability to penetrate the blood-brain barrier. While the precise quantitative metrics are not yet in the public domain, the qualitative reports from preclinical studies in mice are promising. The detailed experimental protocols outlined in this guide provide a framework for the standardized assessment of these crucial parameters for this compound and other novel CNS drug candidates. Further disclosure of the quantitative data from the foundational studies will be critical for a comprehensive understanding of its clinical potential.

The Role of JH-VIII-157-02 in Overcoming Alectinib Resistance: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The efficacy of alectinib, a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, in the treatment of ALK-positive non-small cell lung cancer (NSCLC) is often compromised by the emergence of acquired resistance. The most prevalent mechanism is the G1202R solvent front mutation within the ALK kinase domain, which sterically hinders alectinib binding. This technical guide delves into the molecular mechanisms underpinning this resistance and presents JH-VIII-157-02, a structural analog of alectinib, as a promising agent to overcome it. Through a detailed examination of computational studies, we explore how the unique structural properties of this compound allow it to effectively inhibit the G1202R mutant ALK, restoring therapeutic efficacy. This paper provides quantitative binding data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows to offer a comprehensive resource for professionals in oncology and drug development.

Introduction: The Challenge of Alectinib Resistance

Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) cases. Alectinib, a highly selective, second-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated superior efficacy and central nervous system (CNS) penetration compared to the first-generation inhibitor, crizotinib.[1][2] However, despite its initial success, patients inevitably develop resistance, leading to disease progression.[2]

Resistance mechanisms are broadly categorized as ALK-dependent or ALK-independent. ALK-independent mechanisms involve the activation of bypass signaling pathways, such as EGFR, MET, or Src, which allow cancer cells to survive and proliferate despite ALK inhibition.[3][4][5][6][7] However, the most common cause of resistance to second-generation ALK TKIs like alectinib is the emergence of secondary mutations in the ALK kinase domain itself.[4] Among these, the G1202R solvent front mutation is the most frequently observed, accounting for a significant percentage of resistance cases.[4][6][8] This mutation poses a significant clinical challenge, as it confers resistance to most available second-generation ALK inhibitors.[8]

This compound, a structural analog of alectinib, has emerged from computational studies as a potent inhibitor capable of overcoming the G1202R mutation, offering new hope for patients with alectinib-resistant NSCLC.[9][10]

The Molecular Basis of G1202R-Mediated Alectinib Resistance

The G1202R mutation involves the substitution of a small, flexible glycine residue with a larger, bulkier arginine residue at position 1202 in the ALK kinase domain. This "solvent front" region is critical for inhibitor binding. The introduction of the bulky arginine side chain is thought to create a steric clash that physically prevents alectinib from docking effectively into the ATP-binding pocket.

Computational analyses have revealed a more nuanced mechanism. The resistance is primarily caused by a significant conformational change in the ATP-binding glycine-rich loop (P-loop) of the ALK protein, which is induced by the G1202R mutation.[9][10] This structural rearrangement, coupled with the inherent planar and rigid chemical structure of alectinib, leads to a dramatic reduction in binding affinity and a shorter drug residence time, rendering the inhibitor ineffective.[9] Alectinib dissociates more easily from the ALKG1202R mutant than from the wild-type (ALKWT) protein.[9][10]

cluster_0 Alectinib Action (ALK-WT) cluster_1 Alectinib Resistance (ALK-G1202R) Alectinib_WT Alectinib Binding_WT Stable Binding (ATP Pocket) Alectinib_WT->Binding_WT ALK_WT ALK Protein (Wild-Type) ALK_WT->Binding_WT Inhibition INHIBITED Binding_WT->Inhibition Downstream_WT Downstream Signaling (PI3K/AKT, MAPK) Proliferation_WT Cell Proliferation & Survival Downstream_WT->Proliferation_WT Inhibition->Downstream_WT Alectinib_Res Alectinib Binding_Res Binding Hindered (P-Loop Change) Alectinib_Res->Binding_Res ALK_G1202R ALK Protein (G1202R Mutation) ALK_G1202R->Binding_Res Activation ACTIVE Binding_Res->Activation Downstream_Res Downstream Signaling (PI3K/AKT, MAPK) Proliferation_Res Cell Proliferation & Survival Downstream_Res->Proliferation_Res Activation->Downstream_Res

Caption: Signaling pathway comparing Alectinib action on wild-type vs. G1202R mutant ALK.

This compound: A Structurally-Informed Solution

This compound is a structural analog of alectinib designed to overcome the challenges posed by the G1202R mutation.[9][10] Unlike alectinib, this compound possesses a more flexible chemical structure. This flexibility allows it to adapt to the altered conformation of the P-loop in the ALKG1202R mutant, maintaining a high binding affinity comparable to its affinity for the wild-type enzyme.[9]

The key to its success lies in its ability to establish favorable van der Waals interactions and maintain a stable bound state, even in the mutated kinase domain.[9][10] Consequently, this compound exhibits similar binding affinities and dissociative processes for both ALKWT and ALKG1202R, effectively neutralizing the primary mechanism of alectinib resistance.[9][10]

cluster_0 This compound Mechanism JH This compound (Flexible Structure) Binding Adaptive Binding (Overcomes P-Loop Change) JH->Binding ALK_G1202R ALK Protein (G1202R Mutation) ALK_G1202R->Binding Inhibition INHIBITED Binding->Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition->Downstream

Caption: Mechanism of this compound overcoming G1202R-mediated resistance.

Quantitative Data on Binding Affinities

Computational simulations provide quantitative estimates of binding affinity, highlighting the differential effects of the G1202R mutation on alectinib and this compound. The data, derived from Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Umbrella Sampling (US) simulations, are summarized below.[9]

Table 1: Predicted Binding Affinities (ΔGbind) via MM/GBSA Calculations [9]

SystemΔGbind (kcal/mol)Key Energy Components
ALKWT / Alectinib-24.85 ± 7.77Favorable van der Waals
ALKG1202R / Alectinib-13.59 ± 4.92Reduced van der Waals, Increased Entropy Penalty
ALKWT / this compound-25.13 ± 7.02Favorable van der Waals
ALKG1202R / this compound-25.01 ± 9.01Maintained van der Waals Interactions

A lower, more negative ΔGbind value indicates stronger binding affinity.

Table 2: Predicted Binding Free Energies via Umbrella Sampling (US) Simulations [9]

SystemBinding Free Energy (kcal/mol)
ALKWT / Alectinib-14.39 ± 0.76
ALKG1202R / Alectinib-9.92 ± 0.42
ALKWT / this compound-14.48 ± 0.46
ALKG1202R / this compound-13.99 ± 1.21

The data clearly show a significant drop in binding affinity for alectinib when interacting with the ALKG1202R mutant. In contrast, this compound maintains a consistently high binding affinity for both the wild-type and the mutated ALK protein.[9]

Experimental Protocols for Computational Analysis

The insights into the binding mechanisms of this compound were derived from a series of computational chemistry techniques. The general workflow is outlined below.

PDB 1. Protein Structure Preparation (PDB ID: 3AOX) Docking 2. Molecular Docking (Initial Pose Generation) PDB->Docking MD 3. Molecular Dynamics (MD) Simulations (System Equilibration) Docking->MD MMGBSA 4a. MM/GBSA Free Energy Calculations (Binding Affinity) MD->MMGBSA US 4b. Umbrella Sampling (US) Simulations (Dissociation Process) MD->US Analysis 5. Structural & Energetic Analysis MMGBSA->Analysis US->Analysis

Caption: Computational workflow for analyzing inhibitor binding to ALK kinase.
Protein Structure Preparation

The three-dimensional crystal structure of the human ALK kinase domain in complex with alectinib was obtained from the Protein Data Bank (PDB ID: 3AOX).[9] The G1202R mutation was introduced in silico using modeling software. Missing hydrogen atoms were added, and the structures were prepared for simulation by assigning appropriate force field parameters.

Molecular Docking

Molecular docking simulations were performed to predict the initial binding poses of alectinib and this compound within the ATP-binding site of both ALKWT and ALKG1202R. This step helps identify the most likely and energetically favorable conformations of the ligand-protein complex.

Molecular Dynamics (MD) Simulations

Conventional MD simulations were carried out for each of the four systems (ALKWT/alectinib, ALKG1202R/alectinib, ALKWT/JH-VIII-157-02, and ALKG1202R/JH-VIII-157-02). These simulations model the movement of atoms in the system over time, allowing the complex to relax into a more realistic and stable conformation in a simulated aqueous environment. This provides insights into the dynamic stability and interactions of the complex.

MM/GBSA Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was used to calculate the binding free energies (ΔGbind) from the snapshots generated during the MD simulations.[9] This method provides a quantitative estimate of the binding affinity by considering van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy.

Umbrella Sampling (US) Simulations

To investigate the dissociation process and drug residence time, umbrella sampling (US) simulations were conducted.[9] This advanced simulation technique calculates the potential of mean force (PMF) along a defined reaction coordinate, which represents the dissociation pathway of the inhibitor from the protein. The resulting PMF curve reveals the energy barriers that must be overcome for the drug to unbind, providing a more detailed picture of binding stability than static calculations alone.[9]

Conclusion and Future Directions

The G1202R solvent front mutation remains a major hurdle in the treatment of ALK-positive NSCLC. Computational studies have elucidated the mechanism of alectinib resistance, highlighting the critical role of P-loop conformational changes and the resulting decrease in binding affinity and drug residence time.[9][10]

This compound serves as a compelling proof of principle that this resistance can be overcome. Its inherent structural flexibility allows it to adapt to the mutated kinase domain, maintaining potent inhibition of ALKG1202R.[9] This research underscores a crucial lesson for rational drug design: overcoming resistance mutations like G1202R requires a focus not only on static binding affinity but also on the dynamic properties of the inhibitor and its residence time in the target's binding pocket.[9][10] The development and clinical investigation of flexible, adaptable inhibitors modeled on the principles demonstrated by this compound are a critical next step in extending the long-term efficacy of targeted therapies for ALK-positive lung cancer.

References

Investigating the Kinase Selectivity Profile of JH-VIII-157-02: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-VIII-157-02 has emerged as a significant area of interest in the landscape of targeted cancer therapy. As a structural analog of the approved drug alectinib, this compound has demonstrated notable potency against Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). A critical aspect of characterizing any kinase inhibitor is understanding its selectivity profile, which delineates its activity across the human kinome. This document provides a technical guide to the known kinase selectivity of this compound, with a primary focus on its potent inhibition of ALK and its clinically relevant mutants. While a comprehensive public kinome scan of this compound is not currently available, this guide synthesizes the existing data on its primary target, outlines relevant experimental methodologies, and illustrates the pertinent signaling pathways.

Data Presentation: Quantitative Kinase Inhibition Profile

The primary known target of this compound is the ALK receptor tyrosine kinase. Research has particularly highlighted its efficacy against the G1202R solvent front mutation, a common mechanism of resistance to other ALK inhibitors.[1] The following table summarizes the reported inhibitory activity of this compound against wild-type ALK and several key mutant forms.

Kinase TargetIC50 (nM)
ALK (Wild-Type)Data not publicly available
ALK G1202R21 - 32
Other ALK MutantsPotent inhibition reported, specific IC50 values vary

Note: The IC50 values for the G1202R mutant are reported as a range based on available literature.[1] While this compound is reported to be potent against a variety of other ALK mutants, specific IC50 values are not consistently available in the public domain.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. The following are detailed methodologies for key types of experiments typically cited in such investigations.

In Vitro Radiometric Kinase Assay

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • This compound (or other test compound)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 mM β-glycerophosphate, 1 mM Na₃VO₄, 2 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in DMSO and then in kinase reaction buffer.

  • In a microplate, combine the kinase, its specific substrate, and the diluted this compound or a vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caliper Microfluidic Mobility Shift Assay

This high-throughput method measures the conversion of a peptide substrate to its phosphorylated product based on changes in their electrophoretic mobility.

Objective: To rapidly screen this compound against a panel of kinases to determine its selectivity profile.

Materials:

  • Panel of purified recombinant kinases

  • Fluorescently labeled peptide substrates for each kinase

  • This compound (or other test compound)

  • ATP

  • Kinase reaction buffer

  • Stop solution (containing EDTA to chelate Mg²⁺)

  • Caliper Life Sciences LabChip® EZ Reader or similar microfluidic instrument

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, add the kinase, its corresponding fluorescently labeled peptide substrate, and the diluted this compound or vehicle control.

  • Start the reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a defined time.

  • Stop the reaction by adding the stop solution.

  • The microfluidic instrument aspirates the samples from the microplate.

  • Inside the instrument's chip, the substrate and phosphorylated product are separated by electrophoresis in a capillary.

  • The fluorescent signals of the separated substrate and product are detected, and the ratio of product to the sum of product and substrate is calculated to determine the percent conversion.

  • The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting inhibition versus inhibitor concentration.

Visualizations

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the ALK receptor tyrosine kinase. This compound acts by inhibiting the kinase activity of ALK, thereby blocking these downstream pro-survival and proliferative signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription JH_VIII_157_02 This compound JH_VIII_157_02->ALK

Caption: ALK signaling pathways and the inhibitory action of this compound.

General Experimental Workflow for Kinase Inhibitor Profiling

This diagram outlines the typical workflow for assessing the kinase selectivity of a compound like this compound.

Kinase_Profiling_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution (this compound) Assay_Plate Assay Plate Preparation (Kinase, Substrate, Compound) Compound_Prep->Assay_Plate Reaction_Start Initiate Reaction (Add ATP) Assay_Plate->Reaction_Start Incubation Incubation (Controlled Temperature & Time) Reaction_Start->Incubation Reaction_Stop Terminate Reaction (Add Stop Solution) Incubation->Reaction_Stop Detection Signal Detection (e.g., Radioactivity, Fluorescence) Reaction_Stop->Detection Data_Analysis Data Analysis (Calculate % Inhibition) Detection->Data_Analysis IC50_Determination IC50 Curve Fitting Data_Analysis->IC50_Determination

Caption: A generalized workflow for determining kinase inhibitor potency and selectivity.

Conclusion

This compound is a potent inhibitor of Anaplastic Lymphoma Kinase, with significant activity against the clinically important G1202R resistance mutation.[1] While its broader kinase selectivity profile is not yet fully characterized in the public domain, its focused and potent activity against ALK underscores its therapeutic potential. The experimental protocols detailed herein provide a framework for the types of studies required to further elucidate its kinome-wide interactions. Future research involving large-scale kinase panel screening will be invaluable in fully defining the selectivity of this compound and guiding its continued development as a targeted therapeutic agent.

References

JH-VIII-157-02: An In-Depth Technical Guide on its Mechanism and Effects on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JH-VIII-157-02, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). The document details its inhibitory activity, explores its effects on critical downstream signaling pathways, and provides standardized protocols for relevant experimental assays. This guide is intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a small molecule inhibitor targeting the ALK receptor tyrosine kinase. ALK is a key oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC) characterized by the EML4-ALK chromosomal rearrangement. The resulting fusion protein leads to constitutive activation of ALK and aberrant downstream signaling, promoting cell proliferation, survival, and migration. This compound has demonstrated potent inhibitory activity against wild-type EML4-ALK and a range of its clinically relevant mutations.

Quantitative Inhibitory Activity of this compound

This compound exhibits high potency against various forms of the EML4-ALK fusion protein, including mutations that confer resistance to other ALK inhibitors. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of kinases.

Target KinaseIC50 (nM)
EML4-ALK G1202R2
EML4-ALKwt2
EML4-ALK C1156Y2
EML4-ALK F1174L2
EML4-ALKS1206Y2
EML4-ALKG1269A3
EML4-ALKL1196M58
EML4-ALK1151Tins107
EML4-ALKL1152R196
IRAK114
CLK414
RET3
RET V804L13
RET V804M12
IRAK4465

Downstream Signaling Pathways Affected by this compound

The constitutive activation of the EML4-ALK fusion protein drives multiple downstream signaling pathways critical for tumor growth and survival. By inhibiting ALK, this compound is expected to modulate these pathways. The three primary signaling cascades affected are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

RAS-MAPK Signaling Pathway

The RAS-MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. EML4-ALK activation leads to the phosphorylation and activation of RAS, which in turn activates RAF, MEK, and ultimately ERK. The inhibition of EML4-ALK by this compound is anticipated to decrease the phosphorylation of these downstream effectors.

RAS_MAPK_Pathway EML4_ALK EML4-ALK RAS RAS EML4_ALK->RAS JH_VIII_157_02 This compound JH_VIII_157_02->EML4_ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: RAS-MAPK signaling pathway inhibited by this compound.

PI3K-AKT Signaling Pathway

The PI3K-AKT pathway is another critical downstream target of EML4-ALK. Its activation promotes cell survival, growth, and proliferation. EML4-ALK phosphorylates and activates PI3K, which in turn activates AKT. Inhibition of EML4-ALK by this compound is expected to lead to a reduction in AKT phosphorylation.

PI3K_AKT_Pathway EML4_ALK EML4-ALK PI3K PI3K EML4_ALK->PI3K JH_VIII_157_02 This compound JH_VIII_157_02->EML4_ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival

Figure 2: PI3K-AKT signaling pathway inhibited by this compound.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is also activated by EML4-ALK and is involved in cell survival and proliferation. EML4-ALK can phosphorylate and activate STAT3. Inhibition of EML4-ALK by this compound is expected to decrease the phosphorylation of STAT3.

JAK_STAT_Pathway EML4_ALK EML4-ALK JAK JAK EML4_ALK->JAK JH_VIII_157_02 This compound JH_VIII_157_02->EML4_ALK STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription

Figure 3: JAK-STAT signaling pathway inhibited by this compound.

Representative Effects of ALK Inhibitors on Downstream Signaling

While specific quantitative data for the effects of this compound on downstream signaling pathways are not yet publicly available, the effects of other potent ALK inhibitors can serve as a reference. The following table summarizes the observed effects of established ALK inhibitors on key downstream proteins.

ALK InhibitorCell LineDownstream TargetEffect
CrizotinibH3122 (EML4-ALK)p-ALK, p-AKT, p-ERK, p-STAT3Inhibition of phosphorylation[1]
AlectinibU87MG, LN229, GSC23p-STAT3, p-JAK2Dose-dependent suppression of phosphorylation[2]
CeritinibU87MG, LN229, GSC23p-AKT, p-ERK1/2, p-STAT3, p-JAK2Downregulation of phosphorylation[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of ALK inhibitors like this compound.

Western Blotting for Phosphorylated Proteins

This protocol is for determining the phosphorylation status of key proteins in the ALK downstream signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-p-ERK, anti-p-AKT, anti-p-STAT3, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture EML4-ALK positive cells (e.g., H3122) to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine protein concentration using a protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Lysis Lysis Treatment->Lysis Quantification Quantification Lysis->Quantification SDS_PAGE SDS_PAGE Quantification->SDS_PAGE Transfer Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Imaging->Densitometry

Figure 4: General workflow for Western Blotting.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][4][5][6]

Materials:

  • 96-well plates

  • EML4-ALK positive cancer cell line

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice)

  • EML4-ALK positive cancer cell line (e.g., H3122)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject EML4-ALK positive cells (e.g., 1 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.[7]

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.

  • Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a highly potent ALK inhibitor with significant activity against wild-type and mutated forms of EML4-ALK. Its mechanism of action involves the suppression of key downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other ALK inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this promising compound in ALK-driven malignancies.

References

Methodological & Application

Application Notes and Protocols for Determining IC50 Values of JH-VIII-157-02 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JH-VIII-157-02 is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and is a structural analogue of alectinib.[1][2] It has demonstrated significant activity against wild-type ALK and various ALK mutations, including the G1202R solvent front mutation which is known to confer resistance to other ALK inhibitors.[2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, along with a summary of its known inhibitory activities and the relevant signaling pathway.

Data Presentation

The following table summarizes the known IC50 values of this compound against various ALK mutations and other kinases.

Target Cell Line / KinaseIC50 (nM)Notes
Cancer Cell Lines
H3122 (EML4-ALK variant 1)5EC50 value for growth inhibition.[1]
DFCI76 (L1152R mutant)19EC50 value for growth inhibition.[1]
ALK Kinase Variants
EML4-ALK G1202R2[1]
EML4-ALKwt (Eawt)2[1]
EAC1156Y2[1]
EAF1174L2[1]
EAS1206Y2[1]
EAG1269A3[1]
EAL1196M58[1]
EA1151Tins107[1]
EAL1152R196[1]
Other Kinases
RET3[1]
RET V804L13[1]
RET V804M12[1]
IRAK114[1]
CLK414[1]
IRAK4465[1]

Experimental Protocols

Two common methods for determining IC50 values are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Both are reliable, but the CellTiter-Glo® assay is generally more sensitive.

Protocol 1: MTT Assay for IC50 Determination

This protocol is adapted from standard MTT assay procedures.[4][5][6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a log-phase culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and common laboratory practices.[7][8][9][10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

  • Humidified incubator (37°C, 5% CO2)

  • Orbital shaker

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled plates to prevent luminescence signal cross-talk.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • CellTiter-Glo® Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.

    • Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

    • After the drug treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JH_VIII_157_02 This compound JH_VIII_157_02->ALK Inhibition STAT3 STAT3 JAK->STAT3 Nucleus Nucleus STAT3->Nucleus AKT AKT PI3K->AKT AKT->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound (Serial Dilutions) incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate_48_72h->add_reagent incubate_reagent Incubate (2-4h for MTT, 10min for CTG) add_reagent->incubate_reagent read_plate Read Plate (Absorbance or Luminescence) incubate_reagent->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for determining the IC50 of this compound.

References

Application of JH-VIII-157-02 in Patient-Derived Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly predictive preclinical platform for evaluating the efficacy of novel cancer therapeutics.[1][2][3][4][5][6] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumor compared to traditional cell line-derived xenografts.[2][3][7][8] This document provides detailed application notes and protocols for the evaluation of JH-VIII-157-02, a novel therapeutic agent, in PDX models.

This compound is a structural analogue of alectinib, designed to be a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), including the G1202R mutation which confers resistance to some ALK inhibitors.[9] While specific data on the use of this compound in PDX models is not yet widely published, this guide outlines the principles and methodologies for its preclinical evaluation in this system, based on its known mechanism of action and established PDX protocols.

Putative Mechanism of Action and Signaling Pathway

This compound is anticipated to function as a potent ALK inhibitor. In many cancers, particularly non-small cell lung cancer (NSCLC), activating mutations or rearrangements in the ALK gene lead to the constitutive activation of the ALK receptor tyrosine kinase. This results in the downstream activation of multiple signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and invasion. This compound is expected to bind to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Receptor ALK Receptor RAS RAS ALK Receptor->RAS Activates PI3K PI3K ALK Receptor->PI3K Activates This compound This compound This compound->ALK Receptor Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates AKT AKT PI3K->AKT Activates AKT->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation, Survival, Invasion Proliferation, Survival, Invasion Gene Expression->Proliferation, Survival, Invasion

Caption: Putative ALK signaling pathway and the inhibitory action of this compound.

Data Presentation: Hypothetical Efficacy of this compound in NSCLC PDX Models

The following tables represent hypothetical data to illustrate how the efficacy of this compound could be presented. These are not based on published experimental results for this specific compound in PDX models.

Table 1: Tumor Growth Inhibition in ALK-Positive NSCLC PDX Models

PDX Model IDALK Mutation/FusionTreatment GroupDosage (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)p-value
NSCLC-001EML4-ALK v1Vehicle-Daily (PO)0-
This compound25Daily (PO)65<0.01
This compound50Daily (PO)85<0.001
NSCLC-002EML4-ALK v3Vehicle-Daily (PO)0-
This compound25Daily (PO)58<0.01
This compound50Daily (PO)79<0.001
NSCLC-003ALK G1202RVehicle-Daily (PO)0-
This compound50Daily (PO)72<0.001
Alectinib50Daily (PO)25>0.05

Table 2: Pharmacodynamic Biomarker Analysis in NSCLC-001 PDX Model

Treatment GroupDosage (mg/kg)Time Point (post-dose)p-ALK (Y1604) (% change vs. Vehicle)p-ERK (T202/Y204) (% change vs. Vehicle)Ki-67 (% positive cells)
Vehicle-4h0045 ± 5
This compound504h-88-7512 ± 3
This compound5024h-65-5218 ± 4

Experimental Protocols

The following are detailed protocols for the evaluation of a therapeutic agent like this compound in PDX models.

Establishment of Patient-Derived Xenograft Models

This protocol outlines the subcutaneous implantation of patient tumor tissue into immunodeficient mice.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice)[6][10]

  • Surgical instruments (scalpels, forceps, scissors)

  • Phosphate-buffered saline (PBS) or Roswell Park Memorial Institute (RPMI) 1640 medium

  • Matrigel (optional)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Analgesics

Procedure:

  • Tumor Tissue Preparation:

    • Within 2-4 hours of surgical resection, transport the fresh tumor tissue in a sterile container with transport medium (e.g., RPMI 1640) on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or necrotic tissue.

    • Mince the tumor tissue into small fragments of approximately 2-3 mm³.

  • Animal Preparation:

    • Anesthetize the immunodeficient mouse using a standard approved protocol.

    • Shave and sterilize the implantation site (typically the flank or dorsal region) with an antiseptic solution.

  • Subcutaneous Implantation:

    • Make a small incision (approximately 5 mm) in the skin at the prepared site.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • (Optional) Mix the tumor fragments with Matrigel to support initial engraftment.

    • Implant one or two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-operative Care and Monitoring:

    • Administer analgesics as per the approved animal care protocol.

    • Monitor the mice regularly for tumor growth, general health, and signs of distress.

    • Tumor growth is typically monitored by caliper measurements twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Passaging:

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor and prepare it for passaging into a new cohort of mice as described above.

PDX_Establishment_Workflow Patient Tumor Tissue Patient Tumor Tissue Tissue Preparation Tissue Preparation Patient Tumor Tissue->Tissue Preparation Collection Implantation Implantation Tissue Preparation->Implantation Mincing Tumor Growth Monitoring Tumor Growth Monitoring Implantation->Tumor Growth Monitoring Subcutaneous Immunodeficient Mouse Immunodeficient Mouse Immunodeficient Mouse->Implantation Anesthesia Passaging Passaging Tumor Growth Monitoring->Passaging Tumor reaches ~1.5 cm³ Passaging->Implantation Serial Transplantation Cryopreservation Cryopreservation Passaging->Cryopreservation Bank for future studies

References

Application Notes and Protocols for Western Blot Analysis of ALK Phosphorylation with JH-VIII-157-02 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of Anaplastic Lymphoma Kinase (ALK) phosphorylation in response to treatment with the potent ALK inhibitor, JH-VIII-157-02. This document includes a summary of the inhibitor's activity, a comprehensive experimental protocol for Western blot analysis, and visual representations of the relevant biological pathways and experimental procedures.

Introduction to this compound

This compound is a structural analog of alectinib and a highly potent inhibitor of ALK, particularly effective against the G1202R solvent front mutation, which confers resistance to many other ALK inhibitors.[1] Its efficacy extends to wild-type EML4-ALK and a range of other common secondary ALK mutations. Understanding the in-vitro effect of this compound on ALK phosphorylation is crucial for preclinical studies and drug development.

Quantitative Data Summary

The inhibitory activity of this compound on the viability of Ba/F3 cells transformed with various EML4-ALK mutations has been quantified. The following table summarizes the IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%.

EML4-ALK VariantThis compound IC50 (nM)
Wild-Type (WT)2
G1202R2
C1156Y2
F1174L2
S1206Y2
G1269A3
L1196M58
1151Tins107
L1152R196

Signaling Pathway

The ALK receptor tyrosine kinase, upon activation, triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary pathways implicated in ALK-driven oncogenesis include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK kinase domain, thereby blocking the initiation of these downstream signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription JH_VIII_157_02 This compound JH_VIII_157_02->ALK Inhibits Phosphorylation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the major steps for performing a Western blot analysis to assess the inhibition of ALK phosphorylation by this compound.

Western_Blot_Workflow cell_culture 1. Cell Culture (e.g., NIH-3T3 or Ba/F3 expressing EML4-ALK) treatment 2. Treatment (Varying concentrations of this compound) cell_culture->treatment lysis 3. Cell Lysis (RIPA buffer with phosphatase inhibitors) treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (PVDF membrane) sds_page->transfer blocking 7. Blocking (5% BSA in TBST) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-pALK, Anti-Total ALK, Anti-Actin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis Logical_Relationship Hypothesis Hypothesis: This compound inhibits ALK phosphorylation. Experiment Experiment: Treat ALK-expressing cells with this compound and perform Western blot for p-ALK and Total ALK. Hypothesis->Experiment Data_Collection Data Collection: Measure band intensities for p-ALK, Total ALK, and loading control. Experiment->Data_Collection Analysis Analysis: Normalize p-ALK to Total ALK and loading control. Compare treated vs. untreated samples. Data_Collection->Analysis Conclusion Conclusion: Determine the dose-dependent effect of This compound on ALK phosphorylation. Analysis->Conclusion

References

Application Note: Investigating Acquired Resistance Mechanisms Using JH-VIII-157-02

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using JH-VIII-157-02 to Investigate Acquired Resistance Mechanisms

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Notice: Information regarding "this compound" is not available in publicly accessible resources. The following application note is a generalized framework based on established principles of studying acquired drug resistance. Researchers should adapt these protocols to the specific characteristics of this compound once its mechanism of action and other relevant data become known.

Introduction

Acquired resistance is a significant challenge in cancer therapy, where cancer cells that are initially sensitive to a drug develop mechanisms to evade its cytotoxic effects, leading to treatment failure. Understanding the molecular basis of acquired resistance is crucial for the development of more effective and durable therapeutic strategies. This application note provides a comprehensive guide for researchers on how to utilize a novel therapeutic agent, hypothetically designated as this compound, to investigate the mechanisms of acquired resistance in cancer cells.

The protocols outlined below describe the generation of this compound-resistant cancer cell lines, the characterization of their resistance phenotype, and the elucidation of the underlying molecular mechanisms. These methodologies can be adapted to various cancer types and experimental systems.

Data Presentation

Table 1: In Vitro Sensitivity of Parental and this compound-Resistant Cell Lines
Cell LineParental IC50 (µM)Resistant Subclone 1 IC50 (µM)Resistant Subclone 2 IC50 (µM)Fold Resistance
[Cancer Type 1]
Cell Line A[Value][Value][Value][Value]
Cell Line B[Value][Value][Value][Value]
[Cancer Type 2]
Cell Line C[Value][Value][Value][Value]

Note: IC50 values to be determined experimentally.

Table 2: Molecular Characterization of this compound-Resistant Cell Lines
Cell LineTarget Pathway AlterationEfflux Pump Expression (e.g., ABCB1)Apoptosis-Related Protein Expression (e.g., Bcl-2, Bax)
[Cancer Type 1]
Cell Line A-Resistant[Finding][Finding][Finding]
Cell Line B-Resistant[Finding][Finding][Finding]
[Cancer Type 2]
Cell Line C-Resistant[Finding][Finding][Finding]

Note: Molecular alterations to be determined through experiments such as western blotting, qPCR, or sequencing.

Experimental Protocols

Generation of this compound-Resistant Cancer Cell Lines

Objective: To develop cancer cell lines with acquired resistance to this compound.

Methodology:

  • Cell Culture: Culture the parental cancer cell line of interest in its recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the experimentally determined IC50 value.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner. A common approach is to increase the dose by 1.5 to 2-fold at each step.

  • Monitoring: Continuously monitor cell morphology and proliferation rates. A resistant population is typically established when cells can proliferate in the presence of a drug concentration that is 5-10 times the initial IC50.

  • Clonal Selection: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting to ensure a homogenous resistant cell line.

  • Maintenance: Culture the established resistant cell lines in medium containing a maintenance concentration of this compound (typically the concentration they were last selected in) to maintain the resistance phenotype.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in parental and resistant cell lines.

Methodology:

  • Cell Seeding: Seed parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-treated control.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To investigate alterations in protein expression and signaling pathways in resistant cells.

Methodology:

  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., key components of the target pathway of this compound, drug transporters, apoptosis regulators) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To validate the resistance phenotype of the generated cell lines in an in vivo setting.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject parental and resistant cancer cells into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Drug Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (and vehicle control) to the respective groups via an appropriate route (e.g., intraperitoneal, oral).

  • Efficacy Assessment: Continue to monitor tumor growth throughout the treatment period. At the end of the study, excise the tumors and measure their weight.

Visualization of Concepts and Workflows

Below are diagrams illustrating key concepts and experimental workflows for investigating acquired resistance to this compound.

G cluster_0 Generation of Resistant Cell Lines Parental Cells Parental Cells Initial Exposure (IC50) Initial Exposure (IC50) Parental Cells->Initial Exposure (IC50) Dose Escalation Dose Escalation Initial Exposure (IC50)->Dose Escalation Resistant Population Resistant Population Dose Escalation->Resistant Population Clonal Selection Clonal Selection Resistant Population->Clonal Selection Resistant Clones Resistant Clones Clonal Selection->Resistant Clones

Caption: Workflow for generating drug-resistant cell lines.

G cluster_1 Characterization of Resistance Resistant Cells Resistant Cells Phenotypic Assays Phenotypic Assays Resistant Cells->Phenotypic Assays Molecular Analysis Molecular Analysis Resistant Cells->Molecular Analysis In Vivo Validation In Vivo Validation Resistant Cells->In Vivo Validation Viability (IC50) Viability (IC50) Phenotypic Assays->Viability (IC50) Western Blot Western Blot Molecular Analysis->Western Blot qPCR qPCR Molecular Analysis->qPCR Sequencing Sequencing Molecular Analysis->Sequencing Xenograft Model Xenograft Model In Vivo Validation->Xenograft Model

Caption: Experimental workflow for characterizing resistance.

G cluster_2 Potential Resistance Mechanisms This compound This compound Cell Cell This compound->Cell Target Alteration Target Alteration Drug Efflux Drug Efflux Pathway Upregulation Pathway Upregulation Apoptosis Evasion Apoptosis Evasion Cell->Target Alteration Mutation/Expression Cell->Drug Efflux Increased Transporters Cell->Pathway Upregulation Bypass Signaling Cell->Apoptosis Evasion Anti-apoptotic Proteins

Caption: Common mechanisms of acquired drug resistance.

Application Note & Protocol: Assessing the CNS Penetration of JH-VIII-157-02

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability of a therapeutic agent to penetrate the central nervous system (CNS) is a critical factor in the development of drugs targeting neurological and psychiatric disorders. The blood-brain barrier (BBB) presents a formidable obstacle, tightly regulating the passage of substances from the systemic circulation into the brain parenchyma. This protocol provides a comprehensive framework for assessing the CNS penetration of a novel small molecule, JH-VIII-157-02. The described methodologies include both in vitro and in vivo approaches to characterize its ability to cross the BBB and establish its pharmacokinetic profile within the brain.

I. In Vitro Assessment of Blood-Brain Barrier Permeability

In vitro models of the BBB are essential for initial screening and mechanistic studies of drug permeability.[1][2] These models offer a controlled environment to evaluate the passive diffusion and active transport of a compound across a cellular barrier mimicking the BBB.

A. Transwell Model with Brain Endothelial Cells

A common in vitro approach utilizes a Transwell system with a monolayer of brain endothelial cells.[1][3] This model can be enhanced by co-culturing with other cell types of the neurovascular unit, such as astrocytes and pericytes, to better recapitulate the in vivo environment.[4]

Experimental Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 20% lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound, this compound, is added to the donor wells (apical side) at a known concentration.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of this compound in both the donor and acceptor (basolateral side) wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • Pe is calculated using the following equation:

      where:

      • C_A = Concentration in the acceptor well

      • V_A = Volume of the acceptor well

      • Area = Surface area of the membrane

      • t = Incubation time

      • C_D = Concentration in the donor well

Data Presentation: In Vitro Permeability of this compound

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
This compound[Insert Value][Insert Value]
Positive Control (e.g., Propranolol)> 10< 2
Negative Control (e.g., Atenolol)< 1> 2
  • Papp > 5 x 10⁻⁶ cm/s: High permeability

  • 1 < Papp < 5 x 10⁻⁶ cm/s: Moderate permeability

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • Efflux Ratio > 2: Suggests active efflux

II. In Vivo Assessment of CNS Penetration

In vivo studies in animal models are crucial to confirm the CNS penetration of this compound and to determine its pharmacokinetic profile in the brain.[5][6]

A. Pharmacokinetic Study in Rodents

This study will determine the concentration of this compound in both plasma and brain tissue over time following systemic administration.

Experimental Protocol: Brain and Plasma Pharmacokinetics

  • Animal Dosing: Administer this compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous or oral).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood and brain samples from a subset of animals.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Brain Homogenization:

    • Excise the brain and rinse with cold saline.[7]

    • Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.[8][9]

  • Sample Analysis: Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.[10][11][12]

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

    • Determine the unbound brain-to-plasma concentration ratio (Kp,uu), which is considered the most accurate predictor of CNS penetration, by correcting for plasma and brain tissue binding.[5][13]

Data Presentation: Pharmacokinetic Parameters of this compound

ParameterPlasmaBrain
Cmax (ng/mL or µM)[Insert Value][Insert Value]
Tmax (h)[Insert Value][Insert Value]
AUC (0-t) (ngh/mL or µMh)[Insert Value][Insert Value]
Half-life (t1/2) (h)[Insert Value][Insert Value]
Brain-to-Plasma Ratio (Kp)-[Insert Value]
Unbound Brain-to-Plasma Ratio (Kp,uu)-[Insert Value]

III. Visualization of Experimental Workflows

A. In Vitro BBB Permeability Workflow

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Brain Endothelial Cells on Transwell Inserts form_monolayer Allow Cells to Form a Tight Monolayer prep_cells->form_monolayer measure_teer Measure TEER to Confirm Barrier Integrity form_monolayer->measure_teer add_compound Add this compound to Apical Chamber measure_teer->add_compound incubate Incubate for Defined Time add_compound->incubate collect_samples Collect Samples from Apical and Basolateral Chambers incubate->collect_samples quantify Quantify Compound Concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the in vitro blood-brain barrier permeability assay.

B. In Vivo Pharmacokinetic Study Workflow

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis dose Administer this compound to Rodents collect_blood Collect Blood Samples at Time Points dose->collect_blood collect_brain Collect Brain Samples at Time Points dose->collect_brain prep_plasma Prepare Plasma from Blood collect_blood->prep_plasma homogenize_brain Homogenize Brain Tissue collect_brain->homogenize_brain quantify_lcms Quantify Compound by LC-MS/MS prep_plasma->quantify_lcms homogenize_brain->quantify_lcms calc_pk Calculate PK Parameters (Cmax, Tmax, AUC, Kp, Kp,uu) quantify_lcms->calc_pk

Caption: Workflow for the in vivo pharmacokinetic study in rodents.

IV. Signaling Pathway Considerations

While the primary focus of this protocol is on assessing CNS penetration, understanding the potential downstream effects of this compound is crucial. If this compound is, for example, a monoamine oxidase inhibitor (MAOI), its presence in the CNS would be expected to modulate monoaminergic signaling pathways.[14]

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamines (e.g., Serotonin, Dopamine) mao Monoamine Oxidase (MAO) monoamine->mao Degradation synaptic_monoamine Synaptic Monoamines monoamine->synaptic_monoamine Release receptor Postsynaptic Receptors synaptic_monoamine->receptor Binding downstream Downstream Signaling receptor->downstream jh_viii_157_02 This compound jh_viii_157_02->mao Inhibition

Caption: Potential impact of this compound on a monoaminergic pathway.

Conclusion

This comprehensive protocol provides a robust framework for the initial assessment of the CNS penetration of the novel small molecule this compound. By combining in vitro screening with in vivo pharmacokinetic studies, researchers can gain critical insights into the compound's ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain. The data generated from these studies are essential for guiding further drug development efforts for CNS-targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing JH-VIII-157-02 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JH-VIII-157-02 in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of this potent ALK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and specific inhibitor of Anaplastic Lymphoma Kinase (ALK) and its oncogenic fusion protein variants, such as EML4-ALK.[1] It functions by blocking the kinase activity of ALK, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[2][3][4]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its low nanomolar IC50 values (e.g., 2 nM for EML4-ALK G1202R), a concentration range of 1 nM to 1 µM is recommended for initial testing in cell viability assays.[1]

Q3: How should I prepare the stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution, for instance, at 10 mM in a suitable solvent like DMSO. For cell-based experiments, the stock solution concentration should be at least 1000 times higher than the final working concentration to minimize the solvent's effect on the cells.[1]

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur, especially when diluting a concentrated DMSO stock into an aqueous cell culture medium. To avoid this, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution. If precipitation still occurs, you can try using ultrasonic heating to help redissolve the compound.[1]

Q5: How can I confirm that this compound is inhibiting the ALK pathway in my cells?

A5: The most direct way to confirm on-target activity is to perform a western blot analysis. You should probe for the phosphorylated forms of ALK and key downstream signaling proteins like AKT and ERK. A decrease in the phosphorylation of these proteins upon treatment with this compound would indicate successful target inhibition.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No effect on cell viability at expected concentrations. 1. Incorrect concentration calculation. 2. Compound degradation. 3. Cell line is not dependent on ALK signaling. 4. Precipitation of the compound. 1. Double-check all dilution calculations. 2. Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. 3. Verify that your cell line expresses the ALK fusion protein (e.g., via western blot or PCR) and is known to be sensitive to ALK inhibitors. 4. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If observed, follow the recommendations in FAQ Q4.
High variability between replicate wells in cell viability assays. 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent inhibitor concentration. 1. Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. 2. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill these wells with sterile PBS or medium. 3. Mix the inhibitor-containing medium thoroughly before adding it to the cells.
Unexpected or off-target effects observed. 1. Concentration of the inhibitor is too high. 2. The inhibitor may have other kinase targets at higher concentrations. 1. Perform a dose-response curve to identify the lowest effective concentration. Use a concentration that is typically 5-10 times the IC50 value for complete inhibition. 2. Consult the literature for known off-target effects of ALK inhibitors. If necessary, use a second, structurally different ALK inhibitor as a control to confirm that the observed phenotype is due to ALK inhibition.
Difficulty dissolving the compound. Poor solubility in the chosen solvent or culture medium. Follow the supplier's recommendations for solubilization. Pre-warming solutions and sonication can aid dissolution.[1] For cell culture, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Cell line of interest (e.g., ALK-positive cancer cell line)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for ALK Pathway Inhibition

Materials:

  • This compound

  • ALK-positive cell line

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total ALK, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK, anti-total ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • To probe for other proteins, the membrane can be stripped and re-probed. It is recommended to probe for phosphorylated proteins first, then strip and probe for the total protein and loading control.

Visualizations

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Ligand->ALK EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK ALK->PI3K ALK->RAS ALK->JAK JH_VIII_157_02 This compound JH_VIII_157_02->EML4_ALK JH_VIII_157_02->ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Stock Prepare 10 mM This compound Stock in DMSO Treat Treat cells with serial dilutions of This compound Stock->Treat Cells Seed ALK-positive cells in plates Cells->Treat Incubate Incubate for defined period (e.g., 48-72h) Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Western Western Blot for p-ALK, p-AKT, p-ERK Incubate->Western IC50 Determine IC50 Viability->IC50 Inhibition Confirm Pathway Inhibition Western->Inhibition

Caption: General experimental workflow for this compound characterization.

References

Technical Support Center: JH-VIII-157-02 Preclinical Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess and minimize the toxicity of the novel compound JH-VIII-157-02 in animal models. Given that specific data for this compound is not publicly available, this guide offers a comprehensive framework based on established principles of in vivo toxicology for novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the in vivo toxicity of a novel compound like this compound?

A1: The initial step is to conduct an acute toxicity study. This involves administering a single dose of this compound to a small group of animals to determine the dose at which adverse effects occur and to identify the maximum tolerated dose (MTD).[1][2] Observations should be made for clinical signs of distress, changes in body weight, and any mortality over a period of, for example, 21 days.[1]

Q2: What are the key considerations when designing a toxicity study for this compound?

A2: Key considerations include selecting the appropriate animal model, determining the dose levels and frequency of administration, the route of administration, and the duration of the study (acute, sub-chronic, or chronic).[3][4] It is also crucial to align the study design with the 3Rs principle (Replacement, Reduction, and Refinement) to minimize animal use.[5][6]

Q3: How can I minimize the number of animals used in my toxicity studies for this compound?

A3: Strategies to reduce animal usage include implementing efficient sampling techniques like microsampling for pharmacokinetic (PK) analysis, which allows for serial blood collection from the same animal.[5] Additionally, careful review of the number of animals in control and recovery groups, especially in chronic studies, can lead to a significant reduction.[5]

Q4: What are the common in vitro toxicity tests that should be performed before in vivo studies?

A4: Prior to in vivo testing, it is advisable to conduct a battery of in vitro tests to predict potential toxicities. These include cytotoxicity assays on various cell lines (e.g., human primary hepatocytes, keratinocytes), genotoxicity assays like the Ames test, and cardiotoxicity assays such as the hERG assay.[3]

Q5: What clinical signs should I monitor for during an in vivo toxicity study?

A5: A thorough monitoring program should be in place to observe animals for changes in behavior, body weight, food and water consumption, and any signs of distress or pain.[1][7] At the end of the study, blood samples should be collected for hematological and biochemical analysis, and major organs should be subjected to macroscopic and histological examination.[7]

Troubleshooting Guides

Issue Possible Cause Recommended Action
Unexpected animal mortality at low doses of this compound. - Incorrect dose calculation or formulation error.- High acute toxicity of the compound.- Contamination of the test substance.- Verify dose calculations and the stability and homogeneity of the dosing formulation.- Conduct a dose-range-finding study with smaller dose increments.- Perform analytical chemistry to confirm the purity and identity of this compound.
Significant weight loss observed in the treatment group. - Compound-induced reduction in appetite.- Gastrointestinal toxicity.- Systemic toxicity affecting metabolism.- Monitor food and water intake daily.- Perform a thorough clinical examination of the animals.- At necropsy, pay close attention to the gastrointestinal tract and perform histopathological analysis.
High variability in toxicokinetic (TK) data. - Inconsistent dosing technique.- Issues with the analytical method for this compound in plasma.- Biological variability in drug absorption and metabolism.- Ensure all technical staff are properly trained in the dosing procedure.- Validate the bioanalytical method for accuracy, precision, and stability.- Increase the number of animals per time point or use a crossover study design if feasible.
No observable adverse effect level (NOAEL) cannot be determined. - Dose levels selected were too high.- The compound has a very steep dose-response curve.- Conduct a preliminary study with a wider range of doses, including lower doses.- Consider using a different animal species that may be less sensitive.

Experimental Protocols

Protocol 1: Acute Toxicity Study in Mice
  • Animal Model: Male and female BALB/c mice, 6-8 weeks old.

  • Groups: A control group (vehicle only) and at least three dose groups of this compound (e.g., 50, 500, 2000 mg/kg body weight).[2] Each group should consist of 3-5 animals of each sex.

  • Administration: A single dose of the test compound is administered via the intended clinical route (e.g., oral gavage, subcutaneous injection).[1][2]

  • Observation Period: Animals are monitored for 14-21 days.[1][2]

  • Parameters Monitored:

    • Clinical signs of toxicity and mortality, observed daily.

    • Body weight, measured before dosing and at regular intervals throughout the study.[1]

  • Endpoint: At the end of the observation period, surviving animals are euthanized. A gross necropsy is performed, and any abnormalities are recorded.

  • Data Analysis: The LD50 (lethal dose for 50% of animals) can be estimated if significant mortality occurs. The MTD is determined as the highest dose that does not cause significant distress or mortality.

Protocol 2: Repeated Dose Toxicity Study (28-day)
  • Animal Model: One rodent (e.g., Sprague-Dawley rats) and one non-rodent species (e.g., Beagle dogs).

  • Groups: A control group and at least three dose levels (low, mid, high) of this compound. A high-dose recovery group may also be included.

  • Administration: Daily administration for 28 consecutive days via the intended clinical route.

  • Parameters Monitored:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

    • Ophthalmological examination before and at the end of the study.

    • Hematology and clinical chemistry at termination.[1]

    • Urinalysis.

  • Endpoint: At the end of the dosing period, animals are euthanized. A full necropsy is performed, and a comprehensive list of organs is weighed and preserved for histopathological examination.[7]

  • Data Analysis: Statistical analysis is performed to identify any dose-related changes in the monitored parameters. The NOAEL is determined.

Data Presentation

Table 1: Example Acute Toxicity Data for this compound in Mice

Dose Group (mg/kg)Number of Animals (M/F)Mortality (M/F)Clinical Signs ObservedMean Body Weight Change (%)
Vehicle Control5/50/0None+5.2
505/50/0None+4.8
5005/51/2Lethargy, piloerection-2.1
20005/55/5Severe lethargy, ataxia, mortality within 24h-

Table 2: Example Hematology Data from a 28-Day Rat Study

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
White Blood Cells (x10⁹/L)8.5 ± 1.28.7 ± 1.49.1 ± 1.512.3 ± 2.1
Red Blood Cells (x10¹²/L)7.2 ± 0.57.1 ± 0.66.8 ± 0.45.5 ± 0.7
Hemoglobin (g/dL)14.1 ± 1.013.9 ± 1.113.5 ± 0.911.2 ± 1.3*
Platelets (x10⁹/L)850 ± 150840 ± 160820 ± 140750 ± 130
Statistically significant difference from the control group (p < 0.05).

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Toxicity Screening cluster_in_vivo In Vivo Toxicity Studies Cytotoxicity Assays Cytotoxicity Assays Genotoxicity (Ames) Genotoxicity (Ames) hERG Assay hERG Assay Acute Toxicity Acute Toxicity Dose Range-Finding Dose Range-Finding Acute Toxicity->Dose Range-Finding Determine MTD Repeated Dose Toxicity Repeated Dose Toxicity Dose Range-Finding->Repeated Dose Toxicity Select Doses Toxicokinetics Toxicokinetics Repeated Dose Toxicity->Toxicokinetics Correlate Exposure with Toxicity In Vitro Toxicity Screening In Vitro Toxicity Screening In Vitro Toxicity Screening->Acute Toxicity Preliminary Assessment

Caption: General workflow for preclinical toxicity assessment of a novel compound.

Toxicity_Mitigation_Strategy Identify Toxicity Identify Toxicity Understand Mechanism Understand Mechanism Identify Toxicity->Understand Mechanism Refine Dosing Regimen Refine Dosing Regimen Understand Mechanism->Refine Dosing Regimen Modify Compound Structure Modify Compound Structure Understand Mechanism->Modify Compound Structure Co-administration of\nProtective Agents Co-administration of Protective Agents Understand Mechanism->Co-administration of\nProtective Agents Select Less Sensitive Species Select Less Sensitive Species Understand Mechanism->Select Less Sensitive Species Minimize Toxicity Minimize Toxicity Refine Dosing Regimen->Minimize Toxicity Modify Compound Structure->Minimize Toxicity Co-administration of\nProtective Agents->Minimize Toxicity Select Less Sensitive Species->Minimize Toxicity

Caption: Logical relationship for strategies to minimize drug-induced toxicity.

References

Overcoming poor response to JH-VIII-157-02 in specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor response to the ALK inhibitor JH-VIII-157-02 in specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a structural analog of the anaplastic lymphoma kinase (ALK) inhibitor, alectinib. Its primary target is the ALK receptor tyrosine kinase.[1][2] It was specifically developed to be a potent inhibitor of the G1202R solvent front mutation in ALK, a common mutation that confers resistance to second-generation ALK inhibitors like alectinib and ceritinib.[1][3][4]

Q2: In which experimental models has this compound shown efficacy?

This compound has demonstrated potent inhibitory activity in preclinical models, particularly in Ba/F3 cells engineered to express various EML4-ALK fusion variants, including wild-type and those with mutations conferring resistance to other ALK inhibitors.[4] It has also shown on-target inhibition of phospho-EML4-ALK in transformed NIH-3T3 cells.[4] Furthermore, this compound is capable of penetrating the central nervous system in mice.[2][3]

Q3: Why might my cell line be showing a poor response to this compound?

A poor response to this compound can be attributed to two main categories of resistance mechanisms:

  • On-target (ALK-dependent) resistance: This involves genetic changes in the ALK gene itself. While this compound is designed to overcome many of these, it is crucial to verify the specific ALK mutation profile of your cell line.

  • Off-target (ALK-independent) resistance: The cancer cells may have activated alternative signaling pathways to survive, bypassing their dependency on ALK signaling.[5][6]

Troubleshooting Guide: Poor Response to this compound

If you are observing a suboptimal response to this compound in your cell line, follow this troubleshooting guide.

Step 1: Verify Cell Line Identity and Target Expression

Question: Is my cell line what I think it is, and does it express the ALK fusion protein?

Troubleshooting Workflow:

start Start Troubleshooting auth Authenticate Cell Line (e.g., STR profiling) start->auth verify_alk Verify ALK Fusion Protein Expression (Western Blot, IHC, or FISH) auth->verify_alk alk_pos ALK Positive verify_alk->alk_pos Expression Confirmed alk_neg ALK Negative verify_alk->alk_neg No/Low Expression proceed Proceed to Step 2 alk_pos->proceed end_alk_neg Poor response expected. Consider using a different cell line. alk_neg->end_alk_neg start Poor Response with Confirmed ALK Expression check_bypass Assess Bypass Pathway Activation (p-EGFR, p-MET, p-IGF-1R via Western Blot) start->check_bypass pathway_active Bypass Pathway(s) Activated check_bypass->pathway_active Positive pathway_inactive No Bypass Pathway Activation Detected check_bypass->pathway_inactive Negative combo_tx Consider Combination Therapy (this compound + Inhibitor for Activated Pathway) pathway_active->combo_tx other_mechanisms Investigate Other Mechanisms (e.g., drug efflux, EMT) pathway_inactive->other_mechanisms cluster_alk ALK Signaling cluster_downstream Downstream Effectors cluster_bypass Bypass Pathways cluster_survival ALK EML4-ALK STAT3 STAT3 ALK->STAT3 PI3K_AKT PI3K/AKT ALK->PI3K_AKT RAS_MAPK RAS/MAPK ALK->RAS_MAPK JHVIII This compound JHVIII->ALK Inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation EGFR EGFR EGFR->PI3K_AKT EGFR->RAS_MAPK MET MET MET->PI3K_AKT MET->RAS_MAPK IGF1R IGF-1R IGF1R->PI3K_AKT

References

JH-VIII-157-02 resistance mutations beyond G1202R

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ALK inhibitor, JH-VIII-157-02.

Troubleshooting Guides and FAQs

Q1: My ALK-positive cancer cells, initially sensitive to this compound, are developing resistance. What are the potential mechanisms?

A1: Resistance to potent ALK inhibitors like this compound can be broadly categorized into two types: on-target and off-target resistance.

  • On-target resistance involves alterations to the ALK gene itself. While this compound is designed to be effective against the common G1202R mutation, the emergence of novel or compound mutations within the ALK kinase domain can confer resistance.[1][2][3] Compound mutations, which are two or more mutations in the ALK kinase domain, have been frequently observed in patients treated with third-generation ALK TKIs.[3] Examples of compound mutations that have been identified after treatment with the third-generation ALK inhibitor lorlatinib include L1196M/D1203N, F1174L/G1202R, and C1156Y/G1269A.[1][4] The G1202R+L1196M compound mutation is known to be highly resistant to lorlatinib.[3][5]

  • Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[2][6] These "bypass tracks" can include the activation of other receptor tyrosine kinases or downstream signaling molecules. Some identified bypass mechanisms in the context of lorlatinib resistance include epithelial-mesenchymal transition (EMT), loss-of-function mutations in NF2 (leading to mTOR pathway activation), and mutations in genes like MAP3K1 and NRAS.[1][2][4]

Q2: We have identified a novel ALK mutation in our resistant cell line. How can we determine if it's responsible for the observed resistance to this compound?

A2: To validate that a novel ALK mutation is the direct cause of resistance, you can perform the following experiments:

  • Site-directed mutagenesis: Introduce the identified mutation into a sensitive ALK-positive cell line (e.g., Ba/F3 cells engineered to express EML4-ALK).

  • Cell viability/proliferation assays: Compare the sensitivity of the parental (wild-type ALK) and mutant cell lines to a dose-range of this compound. A significant increase in the IC50 value for the mutant cell line would confirm its role in resistance.

  • Biochemical assays: Assess the inhibitory activity of this compound on the phosphorylation of the mutant ALK protein in vitro.

Q3: Our resistant cells do not have any secondary mutations in the ALK kinase domain. What other mechanisms should we investigate?

A3: In the absence of on-target ALK mutations, you should investigate off-target resistance mechanisms. Potential avenues for investigation include:

  • Bypass signaling pathway activation: Use techniques like phospho-RTK arrays or western blotting to screen for the activation of alternative signaling pathways (e.g., EGFR, MET, SRC).[1] For instance, resistance to lorlatinib has been associated with epithelial-mesenchymal transition (EMT), which could be overcome by dual SRC and ALK inhibition.[1][4] Another identified bypass mechanism is the loss of function of NF2, which confers sensitivity to mTOR inhibitors.[1][4]

  • Gene expression profiling: Perform RNA sequencing to identify upregulated genes and pathways in the resistant cells compared to the sensitive parental cells.

  • Histological transformation: In some cases, resistance can be associated with a change in tumor histology, such as transformation from non-small cell lung cancer to small cell lung cancer.

Quantitative Data Summary

Table 1: Inhibitory Activity of Various ALK TKIs Against Different ALK Mutations

ALK MutationCrizotinib IC50 (nM)Ceritinib IC50 (nM)Alectinib IC50 (nM)Brigatinib IC50 (nM)Lorlatinib IC50 (nM)This compound Potency
Wild-type14416416923001.3-
L1196M5491012071421.6-
G1269A645-----
C1156Y328444--4.2-
I1171T-----Sensitive
F1174V-2747>10^319219.0-
G1202R9275512>10^3-49.9Potent [7][8]
G1202R+L1196M----1000Likely Resistant[3][5]

Note: IC50 values are compiled from various sources and experimental conditions may differ. The potency of this compound is noted based on available literature, which emphasizes its high potency against the G1202R mutant.[7][8]

Key Experimental Protocols

Protocol 1: Generation of Ba/F3 Cells Expressing Mutant EML4-ALK

  • Vector Preparation: Subclone the EML4-ALK fusion gene into a retroviral or lentiviral expression vector. Introduce the desired resistance mutation (e.g., a novel mutation identified in resistant cells) using a site-directed mutagenesis kit.

  • Virus Production: Transfect the packaging cell line (e.g., HEK293T) with the expression vector along with packaging and envelope plasmids to produce viral particles.

  • Transduction of Ba/F3 cells: Transduce Ba/F3 cells with the viral supernatant. Ba/F3 cells are IL-3 dependent and will undergo apoptosis in the absence of IL-3.

  • Selection: Culture the transduced Ba/F3 cells in media lacking IL-3 but containing the ALK inhibitor this compound at a low concentration. Only cells successfully expressing the constitutively active EML4-ALK will survive and proliferate.

  • Verification: Confirm the expression of the mutant EML4-ALK protein by western blotting and verify the presence of the mutation by Sanger sequencing.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed the parental and mutant Ba/F3-EML4-ALK cells in 96-well plates at an appropriate density.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the results as a dose-response curve. Calculate the IC50 value using a non-linear regression model.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Caption: Simplified ALK signaling pathway.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Resistance Resistance to This compound Compound_Mutations Compound ALK Mutations (e.g., G1202R + L1196M) Resistance->Compound_Mutations ALK_Amplification ALK Gene Amplification Resistance->ALK_Amplification Bypass_Tracks Bypass Pathway Activation (e.g., MET, EGFR, SRC) Resistance->Bypass_Tracks EMT Epithelial-Mesenchymal Transition (EMT) Resistance->EMT NF2_Loss NF2 Loss of Function (mTOR activation) Resistance->NF2_Loss

Caption: Mechanisms of resistance to ALK inhibitors.

Experimental_Workflow cluster_on_target_validation On-Target Validation cluster_off_target_validation Off-Target Validation Start Resistant Cell Line (In Vitro or Patient Derived) NGS Next-Generation Sequencing (DNA & RNA) Start->NGS Data_Analysis Bioinformatic Analysis NGS->Data_Analysis Hypothesis Identify Potential Resistance Mechanisms Data_Analysis->Hypothesis Mutagenesis Site-Directed Mutagenesis in Sensitive Cells Hypothesis->Mutagenesis ALK Mutation Detected Phospho_Array Phospho-RTK Array or Western Blot Hypothesis->Phospho_Array No ALK Mutation Detected Viability_Assay Cell Viability Assays (IC50 Determination) Mutagenesis->Viability_Assay Combination_Tx Test Combination Therapies (e.g., ALK + SRC inhibitor) Phospho_Array->Combination_Tx

Caption: Workflow for investigating resistance.

References

Best practices for storing and handling JH-VIII-157-02

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage, handling, and use of JH-VIII-157-02, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). In normal cells, ALK plays a role in the development of the nervous system. However, in certain cancers, such as non-small cell lung cancer (NSCLC), the ALK gene can undergo rearrangements or mutations, leading to the production of an abnormal ALK protein that drives uncontrolled cell growth. This compound works by binding to the ATP-binding site of the ALK protein, which blocks its activity and downstream signaling pathways that promote cancer cell survival and proliferation. This targeted inhibition can lead to apoptosis (programmed cell death) in cancer cells.

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for the compound in both powder and solvent forms.

FormStorage TemperatureShelf Life
Powder-20°C3 years
In Solvent-80°C1 year

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. The most commonly used solvent is Dimethyl Sulfoxide (DMSO).

SolventMaximum Solubility
DMSO25 mg/mL (53.7 mM)

Note: Sonication may be required to fully dissolve the compound.

For experimental use, the stock solution can be further diluted in aqueous buffers or cell culture media. It is important to note that the solubility in aqueous solutions is significantly lower than in DMSO. To avoid precipitation, it is advisable to make intermediate dilutions and ensure thorough mixing when preparing working solutions.

Q4: What are the key safety precautions I should take when handling this compound?

According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] When handling this compound, it is essential to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[1]

  • Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or aerosols.[1]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

  • Disposal: Dispose of the compound and its container according to approved waste disposal regulations to prevent environmental contamination.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and other small molecule inhibitors.

Issue 1: Compound Precipitation in Cell Culture Media

  • Problem: After diluting the DMSO stock solution into aqueous cell culture media, a precipitate is observed, either immediately or over time. This can be due to the low aqueous solubility of the compound.

  • Possible Causes & Solutions:

    • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too low to maintain the solubility of this compound. While high concentrations of DMSO can be toxic to cells, ensure you are using the highest tolerable concentration for your specific cell line.

    • Preparation of Working Solutions: Avoid adding a highly concentrated DMSO stock directly to a large volume of aqueous media. Instead, perform serial dilutions to gradually decrease the solvent concentration.

    • Temperature: Ensure that the cell culture medium is at 37°C before adding the compound. Temperature fluctuations can affect solubility.

    • Media Components: Components in the cell culture media, such as high concentrations of salts or proteins, can sometimes contribute to precipitation.[2][3] If possible, test the solubility in a simpler buffer like PBS first.

Issue 2: Inconsistent or Lack of Biological Activity

  • Problem: The expected inhibitory effect on ALK signaling or cell viability is not observed, or the results are not reproducible.

  • Possible Causes & Solutions:

    • Compound Degradation: Improper storage of the stock solution (e.g., at the wrong temperature or exposure to light) can lead to degradation of the compound. Ensure that the storage recommendations are strictly followed.

    • Inaccurate Concentration: Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods.

    • Cell Line Integrity: Ensure that the cell line being used indeed expresses the target ALK fusion protein and has not been misidentified or contaminated. Regularly perform cell line authentication.

    • Experimental Conditions: The duration of treatment and the concentration of the inhibitor may need to be optimized for your specific cell line and assay. Perform dose-response and time-course experiments to determine the optimal conditions.

Issue 3: Off-Target Effects or Cellular Toxicity

  • Problem: At the concentrations used, the inhibitor shows effects that are not related to ALK inhibition, or it causes general cellular toxicity.

  • Possible Causes & Solutions:

    • High Concentration: Using excessively high concentrations of the inhibitor can lead to off-target effects. It is crucial to use the lowest effective concentration that achieves the desired level of target inhibition.

    • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. Always include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in your experiments to assess solvent toxicity.

    • Compound Specificity: While this compound is a potent ALK inhibitor, like most small molecules, it may have some off-target activities at higher concentrations. Consider using a second, structurally different ALK inhibitor as a control to confirm that the observed phenotype is due to ALK inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on the viability of ALK-positive cancer cells.

Materials:

  • ALK-positive cell line (e.g., H3122, Karpas-299)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the ALK-positive cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same final concentration of DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

Signaling Pathway and Experimental Workflow Diagrams

ALK_Signaling_Pathway ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PLCg->Proliferation JH_VIII_157_02 This compound JH_VIII_157_02->ALK Inhibits

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathways leading to cell proliferation and survival.

Experimental_Workflow Start Start Prepare_Cells Prepare ALK-Positive Cell Culture Start->Prepare_Cells Treatment Treat Cells with This compound Prepare_Cells->Treatment Prepare_Compound Prepare this compound Stock & Working Solutions Prepare_Compound->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Cell-Based Assay (e.g., Viability, Western Blot) Incubation->Assay Data_Analysis Data Acquisition & Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for testing the effects of this compound on cultured cells.

References

Validation & Comparative

A Head-to-Head Comparison: JH-VIII-157-02 Demonstrates Superior Efficacy Over Alectinib in Targeting the ALK G1202R Resistance Mutation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the novel anaplastic lymphoma kinase (ALK) inhibitor, JH-VIII-157-02, and the established second-generation inhibitor, alectinib, in the context of the clinically significant G1202R resistance mutation. This guide synthesizes available preclinical data, highlighting the superior potency of this compound and providing detailed experimental methodologies for key assays.

The emergence of the G1202R solvent front mutation in ALK-positive non-small cell lung cancer (NSCLC) poses a significant clinical challenge, as it confers resistance to several approved ALK inhibitors, including alectinib.[1][2] this compound, a structural analog of alectinib, has been specifically designed to overcome this resistance mechanism.[3][4]

Executive Summary of Comparative Efficacy

Preclinical evidence strongly indicates that this compound is significantly more potent than alectinib in inhibiting the ALK G1202R mutant. A pivotal study by Hatcher et al. (2015) demonstrated a 100-fold increase in cellular potency for this compound against the G1202R mutation compared to alectinib.[3] This enhanced activity is attributed to its ability to bind effectively to the G1202R-mutated ALK kinase domain, a property that is diminished in alectinib due to steric hindrance caused by the mutation.[4][5]

Quantitative Data Comparison

The following table summarizes the in vitro efficacy of this compound and alectinib against the EML4-ALK G1202R fusion protein, as determined by cell viability assays.

CompoundTargetCell LineIC50 (nM)Fold Increase in Potency (this compound vs. Alectinib)Reference
This compound EML4-ALK G1202RBa/F32100[3][6]
Alectinib EML4-ALK G1202RBa/F3~200*-[1][3]

Note: The IC50 for alectinib against the G1202R mutant is reported to be in the range of 206 nM to 555 nM in Ba/F3 cells in other studies. The 100-fold difference is based on the data from Hatcher et al. (2015).[1][3]

Signaling Pathway and Mechanism of Action

The G1202R mutation is located in the solvent front region of the ALK kinase domain, which is crucial for the binding of ATP and tyrosine kinase inhibitors (TKIs) like alectinib. The substitution of a small glycine (G) residue with a bulkier arginine (R) residue creates steric hindrance, thereby reducing the binding affinity of alectinib. This compound, with its modified structure, can accommodate this change and maintain potent inhibition of the kinase activity.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 Phosphorylation PI3K PI3K ALK->PI3K Phosphorylation STAT3 STAT3 ALK->STAT3 Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3->Proliferation STAT3->Survival Alectinib Alectinib Alectinib->ALK Inhibits (WT) Weakly Inhibits (G1202R) JH_VIII_157_02 This compound JH_VIII_157_02->ALK Potently Inhibits (WT & G1202R)

Caption: Simplified ALK signaling pathway and points of inhibition.

Experimental Protocols

Ba/F3 Cell Proliferation Assay

This assay is a cornerstone for evaluating the efficacy of ALK inhibitors against various mutations.

1. Cell Line Generation and Maintenance:

  • The murine pro-B cell line, Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is used.

  • Ba/F3 cells are engineered to express the EML4-ALK fusion protein with the G1202R mutation. This is typically achieved through retroviral or lentiviral transduction.

  • Transduced cells are selected and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, but without IL-3, to ensure that their proliferation is dependent on the activity of the expressed ALK fusion protein.

2. Drug Treatment:

  • Engineered Ba/F3 cells are seeded in 96-well plates at a density of approximately 4,000 cells per well.[6]

  • The cells are then treated with serial dilutions of this compound or alectinib, typically ranging from 1 nM to 10 µM, in triplicate.[6] A vehicle control (e.g., DMSO) is also included.

3. Viability Assessment:

  • After a 72-hour incubation period, cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[6] This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Luminescence is measured using a plate reader.

4. Data Analysis:

  • The raw luminescence data is normalized to the vehicle control.

  • The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves using a non-linear regression model (variable slope) with software such as GraphPad Prism.[6]

BaF3_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition & Analysis A Seed EML4-ALK G1202R Ba/F3 cells in 96-well plate B Add serial dilutions of This compound or Alectinib A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for the Ba/F3 cell proliferation assay.
In Vivo Xenograft Model (General Protocol)

1. Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Mice are subcutaneously injected with Ba/F3 cells expressing EML4-ALK G1202R.

2. Tumor Growth and Treatment:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment groups: vehicle control, alectinib, and this compound.

  • Drugs are administered orally at predetermined doses and schedules.

3. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight and general health are monitored.

  • At the end of the study, tumors are excised and weighed.

4. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

  • Statistical analysis is performed to determine the significance of the differences in tumor growth between the treatment groups.

Conclusion

The available preclinical data unequivocally demonstrates the superior efficacy of this compound over alectinib in targeting the ALK G1202R resistance mutation. This is supported by its significantly lower IC50 value in cellular assays, which is a direct consequence of its rational design to overcome the steric hindrance imposed by the G1202R mutation. Further in vivo studies directly comparing the two compounds in a G1202R xenograft model would provide valuable confirmation of these in vitro findings and further support the clinical development of this compound as a promising therapeutic option for NSCLC patients who have developed resistance to second-generation ALK inhibitors.

References

A Head-to-Head Comparison of Next-Generation ALK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the leading second and third-generation ALK inhibitors for the treatment of ALK-positive non-small cell lung cancer (NSCLC), providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative efficacy, mechanisms of action, and resistance profiles, supported by experimental data and detailed protocols.

The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of highly potent and selective tyrosine kinase inhibitors (TKIs). While the first-generation inhibitor, crizotinib, demonstrated significant clinical benefit, the emergence of resistance necessitated the development of next-generation agents. This guide provides a head-to-head comparison of the leading next-generation ALK inhibitors: the second-generation compounds alectinib and brigatinib, and the third-generation inhibitor, lorlatinib.

Comparative Efficacy and Clinical Trial Data

The efficacy of alectinib, brigatinib, and lorlatinib has been established in large-scale phase III clinical trials, each demonstrating superiority over crizotinib in the first-line setting. While direct head-to-head trials are limited, cross-trial comparisons and network meta-analyses provide valuable insights into their relative performance.

Table 1: Pivotal Phase III Clinical Trial Data for Next-Generation ALK Inhibitors in First-Line ALK+ NSCLC
Inhibitor Clinical Trial Comparator Median Progression-Free Survival (PFS) Overall Response Rate (ORR) Intracranial ORR (Patients with baseline CNS metastases)
Alectinib ALEX[1][2][3][4]Crizotinib34.8 months vs. 10.9 months82.9% vs. 75.5%81% vs. 50%
Brigatinib ALTA-1L[5][6][7]Crizotinib24.0 months vs. 11.0 months74% vs. 62%78% vs. 26%
Lorlatinib CROWN[8][9][10][11]CrizotinibNot Reached vs. 9.3 months (at 12 months)76% vs. 58%82% vs. 23%

Data presented as Inhibitor vs. Comparator. Data is based on blinded independent central review (BICR) where available.

In Vitro Potency Against ALK and Resistance Mutations

A key differentiator among next-generation ALK inhibitors is their potency against a spectrum of ALK resistance mutations that can emerge during treatment. Lorlatinib, as a third-generation inhibitor, was specifically designed to overcome resistance to second-generation agents.

Table 2: Comparative IC50 Values (nM) of Next-Generation ALK Inhibitors Against Wild-Type ALK and Common Resistance Mutations
ALK Variant Alectinib Brigatinib Lorlatinib
Wild-Type EML4-ALK ~1.9~0.6~0.8
L1196M (Gatekeeper) ActiveActiveActive
G1202R InactiveInactiveActive (~80 nM)
I1171N VariableActiveActive
C1156Y ActiveActiveActive
F1174L ActiveActiveActive

IC50 values are approximate and can vary based on the specific cell line and assay conditions. Data compiled from multiple preclinical studies.[12][13][14]

ALK Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation by fusion with partner proteins like EML4, constitutively activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Next-generation ALK inhibitors act by competing with ATP for the kinase domain of ALK, thereby inhibiting its autophosphorylation and the subsequent activation of these pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Fusion Protein ALK Fusion Protein RAS RAS ALK Fusion Protein->RAS PI3K PI3K ALK Fusion Protein->PI3K JAK JAK ALK Fusion Protein->JAK PLCγ PLCγ ALK Fusion Protein->PLCγ RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Gene Transcription STAT3 STAT3 JAK->STAT3 STAT3->Gene Transcription Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Transcription->Cell Proliferation, Survival, Angiogenesis ALK Inhibitors ALK Inhibitors ALK Inhibitors->ALK Fusion Protein

Caption: ALK signaling pathway and points of inhibition.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Western Blot Analysis of ALK Signaling Pathway Inhibition

This protocol outlines the steps to assess the inhibitory effect of next-generation ALK inhibitors on the phosphorylation of ALK and its downstream effectors.

  • Cell Culture and Treatment:

    • Culture ALK-positive NSCLC cell lines (e.g., H3122, STE-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of alectinib, brigatinib, or lorlatinib for a specified time (e.g., 2-6 hours). Include a DMSO-treated control group.

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_protocol Western Blot Protocol Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Lyse cells SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Load lysate Western Blotting Western Blotting SDS-PAGE->Western Blotting Transfer proteins Antibody Incubation Antibody Incubation Western Blotting->Antibody Incubation Block & probe Detection Detection Antibody Incubation->Detection Add substrate Data Analysis Data Analysis Detection->Data Analysis Quantify bands

Caption: A simplified workflow for Western blotting.

Patient-Derived Xenograft (PDX) Models for In Vivo Efficacy Studies

This protocol describes the establishment and utilization of ALK-positive NSCLC PDX models to evaluate the in vivo efficacy of next-generation ALK inhibitors.

  • Establishment of PDX Models:

    • Obtain fresh tumor tissue from consenting patients with ALK-positive NSCLC under sterile conditions.

    • Implant small tumor fragments (approximately 2-3 mm³) subcutaneously into the flanks of immunocompromised mice (e.g., NOD-scid IL2Rgamma-null mice).

    • Monitor mice for tumor growth. Once tumors reach a volume of approximately 1,000-1,500 mm³, passage the tumors to a new cohort of mice for expansion.

  • In Vivo Efficacy Study:

    • Once tumors in the expansion cohort reach a volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, alectinib, brigatinib, lorlatinib).

    • Administer the drugs orally at their respective clinically relevant doses and schedules.

    • Measure tumor volume with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the differences in tumor growth between the treatment groups.

PDX_Workflow cluster_protocol PDX Model Protocol Patient Tumor Tissue Patient Tumor Tissue Implantation in Mice Implantation in Mice Patient Tumor Tissue->Implantation in Mice Subcutaneous Tumor Growth & Passaging Tumor Growth & Passaging Implantation in Mice->Tumor Growth & Passaging Expansion Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth & Passaging->Randomization into Treatment Groups Tumor volume 150-200 mm³ Drug Administration Drug Administration Randomization into Treatment Groups->Drug Administration Daily/Scheduled Tumor Volume & Body Weight Monitoring Tumor Volume & Body Weight Monitoring Drug Administration->Tumor Volume & Body Weight Monitoring Bi-weekly Endpoint Analysis Endpoint Analysis Tumor Volume & Body Weight Monitoring->Endpoint Analysis Tumor excision

Caption: Workflow for PDX model establishment and efficacy studies.

Mechanisms of Resistance

Despite the high efficacy of next-generation ALK inhibitors, acquired resistance remains a significant clinical challenge. Resistance mechanisms can be broadly categorized into two groups:

  • On-target resistance: This involves the development of secondary mutations in the ALK kinase domain that interfere with drug binding. The G1202R mutation is a notable example that confers resistance to second-generation inhibitors but can be overcome by lorlatinib.

  • Off-target resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate independently of ALK signaling. Examples include the activation of EGFR, MET, or MAPK pathways.

The choice of a subsequent ALK inhibitor or a combination therapy upon disease progression often depends on the specific mechanism of resistance, which can be identified through tumor biopsy and molecular profiling.

Conclusion

The development of next-generation ALK inhibitors has significantly improved the prognosis for patients with ALK-positive NSCLC. Alectinib and brigatinib have demonstrated superior efficacy and intracranial activity compared to crizotinib. Lorlatinib offers a crucial advantage in its ability to overcome a broad range of resistance mutations, including the challenging G1202R mutation. The selection of a first-line agent and subsequent therapies requires a comprehensive understanding of their comparative efficacy, safety profiles, and mechanisms of resistance. The experimental protocols provided in this guide are intended to support further research and development in this rapidly evolving field.

References

An In-Vivo Comparative Analysis of Lorlatinib for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Objective Comparison of Performance and Supporting Experimental Data

For Immediate Release

This guide provides a comprehensive in-vivo comparison of lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor (TKI), intended for researchers, scientists, and drug development professionals. Due to the absence of publicly available scientific literature or clinical data on a compound designated "JH-VIII-157-02," a direct comparative analysis is not feasible at this time. This document will therefore focus on a detailed overview of lorlatinib, presenting its mechanism of action, in-vivo efficacy, pharmacokinetic profile, and relevant experimental methodologies based on published preclinical and clinical studies.

Lorlatinib: Mechanism of Action

Lorlatinib is a potent, selective, and brain-penetrant ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[1][2] Its macrocyclic structure allows it to overcome many of the resistance mutations that arise in response to first and second-generation ALK inhibitors.[3] By binding to the ATP-binding pocket of ALK and ROS1, lorlatinib inhibits their phosphorylation and downstream signaling.[1] This disruption of key pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leads to the inhibition of tumor cell proliferation and induction of apoptosis.[1] A crucial feature of lorlatinib is its ability to effectively cross the blood-brain barrier, making it particularly effective in treating and preventing brain metastases, a common site of disease progression in ALK-positive non-small cell lung cancer (NSCLC).[1][4]

Signaling Pathway of Lorlatinib

Lorlatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor ALK/ROS1 Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Lorlatinib Lorlatinib Lorlatinib->Receptor Inhibits ATP ATP ATP->Receptor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Lorlatinib inhibits ALK/ROS1 signaling pathways.

In-Vivo Efficacy and Preclinical Data

Lorlatinib has demonstrated significant anti-tumor activity in various in-vivo models of ALK-positive cancers.

Xenograft Models

In preclinical studies, lorlatinib has shown dose-dependent tumor growth inhibition in xenograft models of ALK-driven cancers, including those with mutations conferring resistance to other ALK inhibitors.

Model Cell Line Treatment Outcome Reference
Mouse XenograftKarpas-299 (ALCL)Lorlatinib (0.5 mg/kg, twice daily)Full tumor regression[5]
Mouse XenograftKarpas-299 (ALCL)Lorlatinib (suboptimal dose escalation)Initial regression followed by relapse[5]
Orthotopic Brain ModelEML4-ALK and EML4-ALKL1196MLorlatinib (dose-dependent)Significant tumor size reduction and prolonged survival[6]
Intracranial Efficacy

A key feature of lorlatinib is its high central nervous system (CNS) penetration, leading to significant intracranial activity.

Patient Population Treatment Intracranial Objective Response Rate (ORR) Reference
ALK-positive NSCLC with CNS metastases (Phase 1)Lorlatinib35.9%[6]
ALK-positive NSCLC with measurable brain metastasesLorlatinib82%[6]

Pharmacokinetic Profile

The pharmacokinetic properties of lorlatinib have been evaluated in both preclinical models and human clinical trials.

Preclinical Pharmacokinetics (Mouse)
Parameter Value Condition Reference
Tmax0.625 ± 0.231 hOral administration[7]
Cmax2,705.683 ± 539.779 µg/LOral administration[7]
Tissue DistributionHighest concentration in liver, followed by stomach and kidneyOral administration[7]
Clinical Pharmacokinetics (Human)
Parameter Value Condition Reference
Absolute Oral Bioavailability81%100 mg single oral dose vs. 50 mg IV dose[8]
Apparent Clearance (CL/F) - Single Dose11 L/h (35% CV)100 mg single oral dose[8]
Apparent Clearance (CL/F) - Steady State18 L/h (39% CV)Indicates net auto-induction[8]
Elimination Half-life (t1/2)~25.5 h (oral), ~27.0 h (IV)Single dose[9]
Plasma Protein Binding66%In vitro[2]

Experimental Protocols

Detailed methodologies for key in-vivo experiments are crucial for the interpretation and replication of findings.

In-Vivo Xenograft Study for Resistance Selection
  • Animal Model: 6-week-old female SCID mice.

  • Cell Line and Implantation: Ten million Karpas-299 (anaplastic large cell lymphoma) cells were injected subcutaneously into the left flank of the mice.

  • Treatment Regimen:

    • For efficacy assessment, lorlatinib was administered at 0.5 mg/kg twice a day.

    • For resistance selection, mice with established tumors were initially treated with a suboptimal dose of 0.1 mg/kg. The dosage was progressively increased (to 0.25 mg/kg and higher) as tumors relapsed after an initial response.

  • Drug Formulation: Lorlatinib was suspended in 0.5% carboxymethylcellulose/0.1% Tween80.

  • Monitoring: Tumor growth was monitored regularly.

  • Ethical Considerations: All animal studies were conducted following the guidelines of the institutional ethical committee for animal welfare and approved by the relevant national authorities.[5]

Phase 3 Clinical Trial Protocol (CROWN Study)
  • Study Design: A randomized, open-label, parallel 2-arm study comparing lorlatinib monotherapy to crizotinib monotherapy.

  • Patient Population: 296 patients with previously untreated advanced ALK-positive NSCLC.

  • Treatment Arms:

    • Arm 1: Lorlatinib monotherapy.

    • Arm 2: Crizotinib monotherapy.

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.

  • Secondary Endpoints: Overall survival, investigator-assessed PFS, objective response (OR), intracranial OR, and safety.

  • Tumor Assessments: Tumor assessments were performed at baseline and at regular intervals. For patients with intracranial lesions, these were also monitored until progression.[6][10]

Absolute Oral Bioavailability Study in Healthy Participants
  • Study Design: An open-label, randomized, two-sequence, two-treatment, two-period, crossover study.

  • Participants: Healthy adult volunteers.

  • Treatments:

    • Treatment A: Lorlatinib 100 mg single oral dose.

    • Treatment B: Lorlatinib 50 mg intravenous (IV) dose.

  • Washout Period: A washout period of at least 10 days between successive lorlatinib doses.

  • Pharmacokinetic Sampling: Blood samples were collected for up to 144 hours after dosing to determine lorlatinib plasma concentrations.[8][9]

Experimental Workflow for In-Vivo Xenograft Study

Xenograft_Workflow Start Start Implantation Subcutaneous Implantation of Karpas-299 Cells in SCID Mice Start->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Treatment Administer Lorlatinib (Dose-dependent) Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint: Tumor Regression or Relapse for Resistance Studies Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for a typical in-vivo xenograft study.

Conclusion

Lorlatinib is a highly effective ALK/ROS1 inhibitor with robust in-vivo activity, particularly in the challenging setting of brain metastases. The provided data and experimental protocols offer a solid foundation for further research and development in the field of targeted cancer therapy. While a direct comparison with "this compound" is not possible due to a lack of available information, the comprehensive data on lorlatinib serves as a valuable benchmark for the evaluation of novel therapeutic agents in this class. Researchers are encouraged to utilize the detailed methodologies presented to ensure consistency and comparability in future studies.

References

A Comparative Analysis of Cross-Resistance Profiles: JH-VIII-157-02 and Other Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of the novel Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase Inhibitor (TKI), JH-VIII-157-02, with other established ALK TKIs. The information presented is supported by experimental data to aid in the evaluation of its potential in overcoming resistance in ALK-driven malignancies.

Introduction to ALK and TKI Resistance

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK), drives the proliferation of various cancers, most notably non-small cell lung cancer (NSCLC)[1]. ALK TKIs have revolutionized the treatment of ALK-positive cancers, but their efficacy is often limited by the emergence of drug resistance[1]. Resistance can be mediated by on-target mechanisms, primarily secondary mutations in the ALK kinase domain, or by the activation of alternative signaling pathways (bypass tracks)[2][3].

This compound: A Novel ALK Inhibitor

This compound is a structural analogue of alectinib, designed to potently inhibit ALK. A key feature of this compound is its significant activity against the G1202R solvent front mutation, a common and highly resistant mutation to several first and second-generation ALK TKIs[2][4].

Cross-Resistance Profiles of ALK TKIs

The emergence of specific ALK mutations confers differential resistance to various TKIs. Understanding these cross-resistance profiles is critical for the rational sequencing of therapies and the development of next-generation inhibitors.

Table 1: Comparative IC50 Values (nM) of ALK TKIs Against Wild-Type and Mutated ALK
ALK StatusThis compoundCrizotinibAlectinibCeritinibBrigatinibLorlatinib
EML4-ALK WT 285.2[5]11.1[5]20 (enzymatic)[6]25.2[5]3.0[5]
G1202R 2315.8[5]299.5[5]309 (mean)[6]156.3[5]59.0[5]
L1196M 58>1000150.8 (enzymatic)[6]Active[6]ActiveActive
C1156Y -ActiveActive[7]Active-Active
G1269A 3ActiveActive[7]Active[6]-Active
F1174L --Resistant[8]Active[8]-Active
I1171N/S/T --Resistant[8]Active[8]-Active
L1152R 196-Active[7]---
1151Tins 107-Active[7]---

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments used to determine the cross-resistance profiles of ALK TKIs.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of ALK TKIs on cancer cells.

  • Cell Culture: Ba/F3 cells, a murine pro-B cell line dependent on IL-3 for survival, are engineered to express various EML4-ALK fusion proteins (wild-type or with specific resistance mutations). These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and no longer require IL-3 for proliferation, as they are now dependent on the ALK signaling pathway[8].

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 2,000 cells/well.

    • A serial dilution of the ALK TKI (e.g., this compound, crizotinib, etc.) is added to the wells.

    • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, Cell Counting Kit-8 (CCK-8) solution is added to each well.

    • The plates are incubated for an additional 2 hours.

    • The absorbance at 450 nm is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves using a non-linear regression model in software such as GraphPad Prism[4].

Immunoblotting for ALK Phosphorylation

This technique is used to assess the inhibitory effect of TKIs on ALK activity by measuring its phosphorylation status.

  • Cell Treatment and Lysis:

    • Ba/F3 cells expressing the desired ALK variant are treated with various concentrations of the ALK TKI for a specified time (e.g., 3 hours).

    • Cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Lysis buffer typically contains 0.1 M Tris (pH 7.5), 10% glycerol, and 1% SDS[9].

  • Protein Quantification and Electrophoresis:

    • The protein concentration of the lysates is determined using a BCA protein assay.

    • Equal amounts of protein (e.g., 10 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[9].

  • Immunoblotting:

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a solution like 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ALK (e.g., anti-phospho-ALK Y1604) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system[5].

  • Analysis: The intensity of the bands corresponding to phosphorylated ALK is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the extent of inhibition.

Signaling Pathways and Resistance Mechanisms

The ALK signaling pathway and the mechanisms by which resistance to TKIs emerges are complex. The following diagrams illustrate these processes.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Experimental_Workflow cluster_cell_line_dev Cell Line Development cluster_assays In Vitro Assays BaF3 Ba/F3 Cells Transfection Transfection with EML4-ALK constructs (WT or Mutant) BaF3->Transfection Selection Selection of IL-3 Independent Cells Transfection->Selection BaF3_ALK Stable ALK-expressing Ba/F3 Cell Lines Selection->BaF3_ALK TKI_Treatment Treatment with ALK TKIs BaF3_ALK->TKI_Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8) TKI_Treatment->Viability_Assay Immunoblotting Immunoblotting for p-ALK TKI_Treatment->Immunoblotting IC50 IC50 Determination Viability_Assay->IC50 Inhibition_Assessment Assessment of ALK Inhibition Immunoblotting->Inhibition_Assessment

References

Benchmarking the Safety Profile of Novel BTK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a comparative framework for assessing the safety profile of a novel Bruton's tyrosine kinase (BTK) inhibitor. As no public data is available for "JH-VIII-157-02," this document uses the well-characterized BTK inhibitors Ibrutinib (a first-generation inhibitor) and Acalabrutinib ( a second-generation inhibitor) as comparators to illustrate the required data structure and content. Researchers are encouraged to replace the placeholder data with their experimental findings for this compound.

Introduction to Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, playing a pivotal role in B-cell proliferation, survival, and trafficking.[1] Its importance in various B-cell malignancies has led to the development of targeted BTK inhibitors. Ibrutinib, the first-in-class BTK inhibitor, demonstrated significant efficacy but was associated with off-target effects leading to adverse events such as atrial fibrillation and bleeding.[2][3][4] This prompted the development of second-generation inhibitors like Acalabrutinib, designed for greater selectivity and an improved safety profile.[4][5][6][7] This guide provides a template for benchmarking the safety of a new BTK inhibitor, this compound, against these established agents.

Comparative Safety and Toxicity Data

The following tables summarize key preclinical safety data for Ibrutinib and Acalabrutinib, with a placeholder for this compound.

Table 1: In Vitro Kinase Selectivity and Off-Target Effects
Kinase TargetIbrutinib (IC50, nM)Acalabrutinib (IC50, nM)This compound (IC50, nM)Potential Clinical Implication of Off-Target Inhibition
BTK 0.5 3 [Insert Data]Therapeutic Target
TEC-family kinases (e.g., TEC, ITK)Potent InhibitionMinimal Inhibition[Insert Data]Contributes to bleeding risk through effects on platelet function.[6]
EGFR-family kinases (e.g., EGFR)Potent InhibitionMinimal Inhibition[Insert Data]Associated with skin toxicities (e.g., rash).[2]
SRC-family kinases (e.g., CSK)Potent InhibitionMinimal Inhibition[Insert Data]Inhibition of C-terminal Src kinase (CSK) is linked to an increased risk of atrial fibrillation.[3][8][9][10]
Table 2: Preclinical Cardiotoxicity Assessment
AssayIbrutinibAcalabrutinibThis compound
hERG Inhibition (IC50) Moderate InhibitorWeak/No Inhibition[Insert Data]
In Vivo Cardiovascular Effects (e.g., rodent models)Increased atrial fibrillation inducibility.[8]No significant increase in atrial fibrillation.[11][Insert Data]
Table 3: Preclinical Genotoxicity and Metabolic Profile
AssayIbrutinibAcalabrutinibThis compound
Ames Test (Mutagenicity) NegativeNegative[Insert Data]
In Vitro Micronucleus Test (Clastogenicity)NegativeNegative[Insert Data]
Cytochrome P450 (CYP) Inhibition (IC50) CYP3A4 inhibitorWeak inhibitor of CYP3A4/5[Insert Data]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety data.

Kinase Inhibition Assay
  • Objective: To determine the selectivity of the test compound against a panel of kinases.

  • Methodology: Radiometric kinase activity assays are considered the gold standard.[12]

    • The test compound is incubated with the specific kinase, a substrate (e.g., a peptide), cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).

    • The kinase transfers the radiolabeled phosphate from ATP to the substrate.

    • The reaction is stopped, and the phosphorylated substrate is separated from the remaining ATP (e.g., using a filter-binding assay).

    • The amount of radioactivity incorporated into the substrate is measured, which is inversely proportional to the inhibitory activity of the compound.

    • IC50 values are calculated from the dose-response curves.

hERG (human Ether-a-go-go-Related Gene) Safety Assay
  • Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

  • Methodology: Automated patch-clamp electrophysiology is a common high-throughput method.[13]

    • A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

    • The whole-cell patch-clamp technique is applied to measure the ionic current through the hERG channels.

    • A specific voltage protocol is applied to the cells to elicit the characteristic hERG current.

    • The cells are perfused with increasing concentrations of the test compound.

    • The inhibition of the hERG current is measured, and an IC50 value is determined. E-4031 is typically used as a positive control.[13]

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To evaluate the potential of a compound to inhibit major CYP450 enzymes, which is a primary cause of drug-drug interactions.

  • Methodology: An in vitro assay using human liver microsomes.[14][15][16]

    • Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with an isoform-specific substrate and the test compound at various concentrations.

    • The reaction is initiated by adding a cofactor (NADPH).

    • After a set incubation period, the reaction is stopped.

    • The formation of the specific metabolite is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

    • The reduction in metabolite formation compared to a vehicle control is used to calculate the IC50 value for each CYP isoform.

Visualizing Pathways and Workflows

BTK Signaling Pathway and Inhibitor Action

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ibrutinib Ibrutinib (Less Selective) Ibrutinib->BTK Off_Target Off-Target Kinases (e.g., TEC, EGFR, CSK) Ibrutinib->Off_Target Acalabrutinib Acalabrutinib (More Selective) Acalabrutinib->BTK JH_VIII_157_02 This compound JH_VIII_157_02->BTK

Caption: BTK signaling pathway and points of inhibition.

General Preclinical Safety Assessment Workflow

Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Kinase_Panel Kinase Selectivity Panel Tox_Models Rodent Toxicity Models Kinase_Panel->Tox_Models hERG_Assay hERG Assay hERG_Assay->Tox_Models CYP_Assay CYP Inhibition Assay CYP_Assay->Tox_Models Genotox Genotoxicity (Ames, MNT) Genotox->Tox_Models Cardio_Models Cardiovascular Safety Models Tox_Models->Cardio_Models Decision Go / No-Go Decision Cardio_Models->Decision Lead_Compound Test Compound (this compound) Lead_Compound->Kinase_Panel Lead_Compound->hERG_Assay Lead_Compound->CYP_Assay Lead_Compound->Genotox

Caption: A generalized workflow for preclinical safety assessment.

Conclusion

The development of safer, more selective kinase inhibitors is paramount for improving patient outcomes. Acalabrutinib demonstrates a more favorable safety profile compared to Ibrutinib, primarily due to its increased selectivity and reduced off-target activity, which translates to a lower incidence of adverse events like atrial fibrillation and bleeding in clinical settings.[11][17][18] For a novel agent like this compound, demonstrating a superior or comparable safety profile to second-generation inhibitors through rigorous preclinical assessment is a critical step in its development. This guide provides a foundational template for structuring and presenting such a comparative safety analysis.

References

Comparative Analysis of the Binding Kinetics of Novel CDK8 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding kinetics and mechanisms of action of the novel synthetic compound JH-VIII-49 and its derived PROTAC degrader, JH-XI-10-02, in the context of Cyclin-Dependent Kinase 8 (CDK8) inhibition. As the compound "JH-VIII-157-02" did not yield specific results, this guide focuses on the closely related and well-documented compounds from the same research series. For a comprehensive comparison, the binding characteristics of the natural product Cortistatin A, from which JH-VIII-49 was developed, are also included.

This analysis is intended to provide researchers and drug development professionals with a clear, objective comparison of these compounds' performance, supported by available experimental data.

Data Presentation: Quantitative Comparison of CDK8 Modulators

The following table summarizes the available quantitative data for the binding and functional inhibition of CDK8 by JH-VIII-49, JH-XI-10-02, and Cortistatin A.

CompoundTypeTarget(s)IC50 (CDK8)Kd (CDK8)Selectivity
JH-VIII-49 Small Molecule InhibitorCDK8, CDK19164 nM (biochemical)Not ReportedHigh selectivity; inhibits only 4 out of 468 kinases by >90% at 10 µM.
JH-XI-10-02 PROTAC DegraderCDK8159 nM (degradation)[1]Not ReportedHighly selective for CDK8 degradation; does not affect CDK19 levels.[1][2][3][4][5]
Cortistatin A Natural Product InhibitorCDK8, CDK1915 nM195 pM[6]Exceptionally selective for CDK8 and CDK19.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods for determining the binding kinetics and functional effects of kinase inhibitors and degraders.

Kinase Inhibition Assay (for IC50 Determination)

This protocol is a general representation of a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Objective: To quantify the concentration of an inhibitor (e.g., JH-VIII-49) required to inhibit 50% of the kinase activity of CDK8.

Materials:

  • Recombinant human CDK8/Cyclin C enzyme complex

  • Kinase substrate peptide (e.g., a peptide derived from a known CDK8 substrate like STAT1)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the CDK8/Cyclin C enzyme, the substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done by adding a detection reagent that converts ADP to a luminescent or fluorescent signal.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

PROTAC-mediated Degradation Assay (Western Blot)

This protocol is used to assess the ability of a PROTAC (Proteolysis Targeting Chimera), such as JH-XI-10-02, to induce the degradation of its target protein.

Objective: To determine the extent of CDK8 degradation in cells treated with JH-XI-10-02.

Materials:

  • Cell line expressing CDK8 (e.g., Jurkat cells)

  • JH-XI-10-02 (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against CDK8 and a loading control (e.g., β-actin or GAPDH)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed cells in culture plates and treat with various concentrations of JH-XI-10-02 or vehicle control (DMSO) for different time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them on ice using a lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific for CDK8, followed by incubation with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands by adding a chemiluminescent substrate and detecting the signal using an imaging system.

  • Data Analysis: Quantify the intensity of the CDK8 bands and normalize them to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Surface Plasmon Resonance (SPR) for Binding Kinetics (Kd, Kon, Koff)

SPR is a label-free technique used to measure the real-time binding kinetics of molecules.

Objective: To determine the association rate (Kon), dissociation rate (Koff), and equilibrium dissociation constant (Kd) of an inhibitor binding to CDK8.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant CDK8/Cyclin C protein

  • Test compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS)

Procedure:

  • Immobilization: Covalently immobilize the CDK8/Cyclin C protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of the compound to the immobilized protein.

    • After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the Kon and Koff values.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of Koff/Kon.

Mandatory Visualizations

Signaling Pathway of CDK8 in Cancer

CDK8_Signaling_Pathway CDK8 Signaling Pathway in Cancer cluster_mediator Mediator Complex cluster_inputs Upstream Signals cluster_transcription_factors Transcription Factors cluster_outputs Cellular Outcomes CDK8 CDK8 CyclinC Cyclin C CDK8->CyclinC MED12 MED12 CDK8->MED12 MED13 MED13 CDK8->MED13 bCatenin β-catenin CDK8->bCatenin phosphorylates (activates) SMADs SMADs CDK8->SMADs phosphorylates STAT1 STAT1 CDK8->STAT1 phosphorylates p53 p53 CDK8->p53 regulates Wnt Wnt Wnt->bCatenin activates TGFb TGF-β TGFb->SMADs activates IFNg IFN-γ IFNg->STAT1 activates Proliferation Cell Proliferation bCatenin->Proliferation Metastasis Metastasis bCatenin->Metastasis EMT Epithelial-Mesenchymal Transition (EMT) SMADs->EMT Apoptosis Apoptosis Inhibition p53->Apoptosis regulates PROTAC_Workflow PROTAC Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A Seed cells in culture plates B Treat with JH-XI-10-02 (or vehicle control) A->B C Harvest and lyse cells B->C D Quantify protein concentration (BCA) C->D E SDS-PAGE D->E F Protein Transfer (Blotting) E->F G Antibody Incubation (Primary & Secondary) F->G H Chemiluminescent Detection G->H I Quantify band intensity H->I J Normalize to loading control I->J K Calculate % degradation J->K PROTAC_Mechanism Mechanism of JH-XI-10-02 cluster_ternary Ternary Complex Formation JH JH-XI-10-02 (PROTAC) CDK8 CDK8 (Target Protein) JH->CDK8 binds CRBN Cereblon (CRBN) E3 Ligase JH->CRBN binds Ternary CDK8 :: JH-XI-10-02 :: CRBN Ub Ubiquitin Ternary->Ub recruits & ubiquitinates CDK8 Proteasome Proteasome Ub->Proteasome targets for degradation Degradation Degraded CDK8 (Peptides) Proteasome->Degradation

References

Validating the Clinical Potential of JH-VIII-157-02: An Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Notice: A comprehensive search for preclinical data on JH-VIII-157-02 did not yield any specific results. The following guide is presented as a template, using the well-researched peptide BPC-157 as a substitute to demonstrate the requested format and content for a preclinical comparison guide. This guide is intended for researchers, scientists, and drug development professionals to illustrate how such a document would be structured if data for this compound were available.

Executive Summary

This guide provides a comparative analysis of the preclinical data for Body Protection Compound 157 (BPC-157), a peptide with demonstrated therapeutic potential in various tissue types. While specific data for this compound remains unavailable, this document serves as a blueprint for evaluating the clinical potential of novel therapeutic compounds through the systematic presentation of preclinical findings. The data herein is sourced from multiple preclinical studies and is intended to offer an objective comparison with other potential alternatives in the field of regenerative medicine.

Comparative Efficacy of BPC-157 in Preclinical Models

The following table summarizes the quantitative outcomes of BPC-157 treatment across various preclinical injury models.

Injury Model Species Dosage Key Findings Alternative Therapies Reference
Achilles Tendon RuptureRat10 µg/kg, intraperitoneallyIncreased collagen fibril organization and biomechanical strength.Growth Factors (e.g., FGF, PDGF)[1]
Medial Collateral Ligament (MCL) TransectionRat10 µg/kg, locallyImproved functional and structural recovery of the ligament.[1]Surgical Repair, Autografts[1]
Segmental Bone DefectRabbit10 µg/kg, percutaneouslyAccelerated bone regeneration and healing.Bone Grafts, BMP-2[1]
Muscle TearRat10 µg/kg, locallyEnhanced functional and biomechanical outcomes in injured muscles.[1]RICE Protocol, NSAIDs[1]

Mechanism of Action

BPC-157 is believed to exert its therapeutic effects through multiple signaling pathways. A key proposed mechanism involves the upregulation of growth hormone receptors and the stimulation of several downstream pathways involved in cell growth and angiogenesis.[1] Additionally, it has been shown to reduce the expression of inflammatory cytokines.[1]

BPC-157_Signaling_Pathway BPC157 BPC-157 GHR Growth Hormone Receptor BPC157->GHR Upregulates Inflammation Inflammatory Cytokines BPC157->Inflammation Reduces Angiogenesis Angiogenesis (VEGF) GHR->Angiogenesis CellGrowth Cell Growth & Proliferation GHR->CellGrowth TissueRepair Tissue Repair Angiogenesis->TissueRepair CellGrowth->TissueRepair Inflammation->TissueRepair Inhibits Damage

BPC-157's proposed mechanism of action.

Experimental Protocols

In Vivo Achilles Tendon Rupture Model
  • Subjects: Male Wistar rats (8 weeks old).

  • Procedure: A complete transection of the Achilles tendon was performed surgically.

  • Treatment: BPC-157 (10 µg/kg) or saline (control) was administered intraperitoneally once daily.

  • Analysis: After 14 days, tendon tissue was harvested for histological analysis (H&E staining for cellularity and collagen organization) and biomechanical testing (tensile strength).

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Protocol cluster_analysis Data Analysis AnimalSelection Select Male Wistar Rats Surgery Surgical Transection of Achilles Tendon AnimalSelection->Surgery Grouping Randomize into Treatment & Control Groups Surgery->Grouping Dosing Daily Intraperitoneal Injection (14 days) Grouping->Dosing Harvest Harvest Tendon Tissue Dosing->Harvest Histology Histological Analysis Harvest->Histology Biomechanics Biomechanical Testing Harvest->Biomechanics

Workflow for the in vivo tendon rupture model.

Discussion

The preclinical data for BPC-157 demonstrates a consistent pro-healing effect across various tissue types, including tendon, ligament, bone, and muscle.[1] The observed improvements in functional, structural, and biomechanical outcomes suggest a potent regenerative capacity.[1] The mechanism of action appears to be multifactorial, involving the upregulation of growth-related pathways and the reduction of inflammation.[1]

When evaluating a novel compound like this compound, a similar body of evidence would be required. This would include dose-response studies, pharmacokinetic and pharmacodynamic profiling, and direct, head-to-head comparisons with existing standards of care or other investigational drugs in relevant preclinical models.

Logical Relationship for Clinical Trial Progression

The decision to advance a compound from preclinical to clinical stages is based on a convergence of evidence.

Clinical_Progression_Logic PreclinicalData Robust Preclinical Data (Efficacy & Safety) IND Investigational New Drug (IND) Application PreclinicalData->IND FavorablePK Favorable Pharmacokinetics & Pharmacodynamics FavorablePK->IND ClearMOA Well-Defined Mechanism of Action ClearMOA->IND ClinicalTrials Phase I/II/III Clinical Trials IND->ClinicalTrials

Logical flow from preclinical data to clinical trials.

Conclusion

While this guide focuses on BPC-157 due to the absence of data for this compound, it provides a comprehensive framework for the evaluation of new therapeutic candidates. The systematic presentation of quantitative data, detailed experimental protocols, and clear visualizations of mechanisms and workflows are essential for making informed decisions in the drug development process. Future research on this compound, should it become available, could be effectively presented and evaluated using this comparative guide structure.

References

A Comparative Analysis of JH-VIII-157-02 and Investigational ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anaplastic lymphoma kinase (ALK) inhibitors for the treatment of non-small cell lung cancer (NSCLC) is rapidly evolving. While several ALK inhibitors have gained regulatory approval, the emergence of resistance mutations necessitates the development of next-generation compounds with improved potency and broader activity against these mutants. This guide provides a comparative overview of JH-VIII-157-02, a potent ALK inhibitor, and other investigational ALK inhibitors currently in preclinical and clinical development.

Introduction to this compound

This compound is a structural analogue of alectinib, designed to potently inhibit ALK, particularly the recalcitrant G1202R solvent front mutation that confers resistance to many existing ALK inhibitors[1][2][3]. Preclinical data have demonstrated its efficacy against a range of ALK mutations and its ability to penetrate the central nervous system (CNS), a common site of metastasis in ALK-positive NSCLC[1].

Overview of Investigational ALK Inhibitors

The pipeline of investigational ALK inhibitors includes several promising candidates, each with a unique profile of potency, selectivity, and activity against resistance mutations. This guide will focus on a comparison with key investigational agents such as ensartinib, brigatinib, lorlatinib, and gilteritinib, which are in various stages of clinical development[4][5][6].

Comparative Efficacy: Inhibition of ALK and Resistance Mutants

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other investigational ALK inhibitors against wild-type ALK and clinically relevant resistance mutations. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values (nM) of ALK Inhibitors Against Wild-Type ALK and Common Resistance Mutations

Compound EML4-ALK (WT) L1196M G1202R C1156Y F1174L I1171N Source
This compound 2582-2-[1]
Ensartinib <0.4<0.43.8<0.4<0.4-[1][2]
Brigatinib 14-1849-1849-184-[3][7][8]
Lorlatinib -1837---[9][10]
Gilteritinib --168---[5]

Note: Data are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "-" indicates data not available from the searched sources.

Selectivity Profile

An ideal ALK inhibitor should exhibit high selectivity for ALK over other kinases to minimize off-target toxicities.

Table 2: Selectivity Profile of this compound and Other Investigational ALK Inhibitors (IC50 in nM)

Compound ALK (WT) ROS1 FLT3 c-MET IRAK1 CLK4 RET Source
This compound 2---14143[1]
Ensartinib <4<1-1-10---[2]
Brigatinib 0.61.92.1----[3][7]

Note: This table highlights a selection of kinases for which data was available. "-" indicates data not available from the searched sources.

Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors, including their oral bioavailability and ability to cross the blood-brain barrier, are critical for their clinical utility.

Table 3: Overview of Pharmacokinetic Properties

Compound Oral Bioavailability CNS Penetration Source
This compound Good (in mice)Yes (in mice)[1]
Alectinib ~37%Yes[11][12]
Brigatinib -Yes[13]
Lorlatinib 81%Yes[13]
Crizotinib 43%Poor[13]
Ceritinib -Limited[13]

Note: Bioavailability can be influenced by various factors, including food intake. CNS penetration is a key attribute for treating brain metastases. "-" indicates data not available from the searched sources.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ALK signaling pathway and a general workflow for evaluating ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus cluster_output Cellular Response ALK ALK Receptor ALK_P p-ALK ALK->ALK_P Dimerization & Autophosphorylation Ligand Ligand (e.g., EML4 fusion) Ligand->ALK Activation RAS RAS ALK_P->RAS PI3K PI3K ALK_P->PI3K JAK JAK ALK_P->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Inhibitor ALK Inhibitor (e.g., this compound) Inhibitor->ALK_P Inhibition

Caption: ALK signaling pathway and mechanism of ALK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_data Data Analysis Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen, ADP-Glo) IC50 IC50 Determination Kinase_Assay->IC50 Cell_Viability Cell-Based Viability Assay (e.g., MTT, SRB, CellTiter-Glo) Western_Blot Western Blot (Phospho-ALK & downstream proteins) Cell_Viability->Western_Blot Cell_Viability->IC50 Xenograft Cell Line-Derived Xenografts (CDX) or Patient-Derived Xenografts (PDX) Pharmacokinetics Pharmacokinetic (PK) Studies (Bioavailability, CNS penetration) Xenograft->Pharmacokinetics Efficacy Tumor Growth Inhibition Xenograft->Efficacy PK_Parameters PK Parameter Calculation Pharmacokinetics->PK_Parameters IC50->Xenograft start Compound Synthesis (this compound, etc.) start->Kinase_Assay start->Cell_Viability

References

Safety Operating Guide

Essential Safety & Disposal Guidance for JH-VIII-157-02

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal of JH-VIII-157-02

This document provides crucial safety and logistical information for the proper disposal of the anaplastic lymphoma kinase (ALK) inhibitor, this compound. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Understanding the Compound

This compound is a potent inhibitor of ALK, including various mutations, and is utilized in research settings.[1] It is typically supplied as a powder or in a dimethyl sulfoxide (DMSO) solution.[1] Due to its biological activity and chemical nature, this compound and its containers must be treated as hazardous chemical waste.

Immediate Safety Protocols

Before handling this compound, it is imperative to consult your institution's specific safety protocols and the material safety data sheet (MSDS) if available. General best practices include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, follow your laboratory's established spill response procedure. For general guidance, absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste.

Proper Disposal Procedures

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. The following steps provide a general framework for proper disposal:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected as hazardous chemical waste.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Specifically, keep it separate from acids, bases, and flammables.[2]

  • Containerization:

    • Use only compatible, leak-proof containers for waste collection. The container must be in good condition.[2]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" (avoiding abbreviations or formulas), its concentration, and the date of accumulation.[2]

    • Keep the waste container securely closed at all times, except when adding waste.[2]

  • Storage:

    • Store the waste container in a designated satellite accumulation area near the point of generation.[2]

    • Ensure the storage area is under the control of the laboratory personnel generating the waste.[2]

  • Disposal Request:

    • Once the container is nearly full (approximately 90%), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[2]

    • Do not dispose of this compound down the drain or in regular trash.

Data Presentation: Waste Characterization

Waste Type Description Container Type Disposal Method
Solid Waste Unused this compound powder, contaminated gloves, weigh boats, pipette tips, etc.Labeled, sealed, and compatible solid waste container.Collection by institutional EHS for incineration or other approved disposal methods.
Liquid Waste This compound dissolved in solvents (e.g., DMSO).Labeled, sealed, and compatible liquid waste container (e.g., glass or polyethylene).Collection by institutional EHS for chemical treatment or incineration.
Sharps Waste Contaminated needles, syringes, or other sharps.Puncture-resistant sharps container labeled as "Hazardous Chemical Waste".Collection by institutional EHS.

Experimental Workflow: Disposal Protocol

The following diagram illustrates the standard workflow for the disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow A Generate this compound Waste (Solid or Liquid) B Segregate Waste (Keep separate from other chemicals) A->B Step 1 C Select Appropriate Waste Container (Compatible, Leak-proof) B->C Step 2 D Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D Step 3 E Store in Satellite Accumulation Area (Near point of generation) D->E Step 4 F Keep Container Closed E->F Ongoing G Request Waste Pickup from EHS (When container is ~90% full) E->G Step 5 H EHS Collects and Disposes (Following regulatory procedures) G->H Final Step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.